Methyl 5-(pyridazin-4-yl)nicotinate CAS number and identifiers
As a Senior Application Scientist in medicinal chemistry, I frequently encounter heteroaromatic biaryl systems during the lead optimization phase of drug discovery. Among these, Methyl 5-(pyridazin-4-yl)nicotinate repres...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently encounter heteroaromatic biaryl systems during the lead optimization phase of drug discovery. Among these, Methyl 5-(pyridazin-4-yl)nicotinate represents a privileged scaffold. Its unique combination of a pyridine ring and a pyridazine moiety provides a rigid vector for substituent projection, excellent hydrogen-bond acceptor properties, and a highly favorable physicochemical profile for targeting central nervous system (CNS) and oncology targets.
This technical guide provides an in-depth analysis of Methyl 5-(pyridazin-4-yl)nicotinate, detailing its structural identifiers, pharmacophore rationale, and a self-validating synthetic protocol for its preparation.
Before integrating any building block into a synthetic pipeline, establishing its precise structural and physicochemical identity is paramount for downstream analytical validation. The core identifiers for Methyl 5-(pyridazin-4-yl)nicotinate are summarized in Table 1.
Table 1: Structural Identifiers and Physicochemical Properties
Property
Value
Chemical Name
Methyl 5-(pyridazin-4-yl)nicotinate
CAS Registry Number
1346687-46-4
Molecular Formula
C₁₁H₉N₃O₂
Molecular Weight
215.21 g/mol
Canonical SMILES
COC(=O)C1=CN=CC(=C1)C2=CN=NC=C2
InChIKey
XDFMOHIAMCBYHR-UHFFFAOYSA-N
Data corroborated by chemical inventory standards from Benchchem[1] and CymitQuimica [2].
Pharmacophore Analysis & Application in Drug Design
The selection of the 5-(pyridazin-4-yl)nicotinate scaffold in drug design is rarely arbitrary; it is driven by specific mechanistic interactions within target protein binding sites (e.g., the ATP-binding hinge region of kinases).
The Pyridazine Ring: Features two adjacent sp² hybridized nitrogen atoms. These act as potent, directional hydrogen-bond acceptors. Unlike phenyl rings, the pyridazine moiety significantly lowers the overall lipophilicity (LogP) of the molecule, improving aqueous solubility and metabolic stability against cytochrome P450 oxidation.
The Pyridine Core: Provides a platform for
stacking interactions with aromatic residues (like Phenylalanine or Tyrosine) in the target pocket.
The Methyl Ester: Serves a dual purpose. In early screening, it can act as a hydrophobic interaction point. Synthetically, it is a versatile handle that can be readily saponified to the corresponding nicotinic acid, allowing for subsequent amide coupling to explore chemical space in the solvent-exposed region of a receptor.
Pharmacophore mapping of the biaryl scaffold within a target kinase ATP-binding pocket.
The assembly of the pyridine-pyridazine biaryl axis is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is highly tolerant of the heteroaromatic nitrogen atoms and the electrophilic ester group[3, 4].
Causality in Reaction Design:
Electrophile & Nucleophile: Methyl 5-bromonicotinate is cross-coupled with pyridazin-4-ylboronic acid (or its pinacol ester). The bromide is chosen over the chloride due to its superior reactivity in the oxidative addition step with Palladium(0).
Catalyst System (
): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle. This is critical because it accelerates the reductive elimination step and stabilizes the palladium intermediate against the sterically demanding environment of two heteroaromatic rings, preventing premature catalyst decomposition (palladium black formation).
Solvent & Base (1,4-Dioxane /
with ): A biphasic or miscible aqueous-organic mixture is required. Dioxane provides a high boiling point (101°C) for thermal activation. Water is essential to dissolve the inorganic base (), which coordinates to the empty p-orbital of the boron atom, generating the negatively charged boronate "ate" complex. This "ate" complex is the actual species that undergoes transmetalation with the Pd(II) intermediate.
Synthetic workflow for Methyl 5-(pyridazin-4-yl)nicotinate via Suzuki-Miyaura coupling.
Experimental Protocol & Analytical Validation
The following protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.
Step-by-Step Methodology
Reagent Preparation: Into a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromonicotinate (1.0 equiv, e.g., 5.0 mmol) and pyridazin-4-ylboronic acid (1.2 equiv, 6.0 mmol).
Rationale: A slight excess of the boronic acid compensates for potential protodeboronation side reactions occurring at elevated temperatures.
Base Addition: Add anhydrous
(2.5 equiv, 12.5 mmol).
Solvent Introduction & Degassing: Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 25 mL total). Rigorously degas the suspension by sparging with inert Argon gas for 15 minutes.
Rationale: Oxygen must be excluded.
promotes the homocoupling of the boronic acid (yielding a bipyridazine byproduct) and oxidizes the phosphine ligands on the catalyst, killing the catalytic cycle.
Catalyst Addition: Quickly add
(0.05 equiv, 5 mol%). Seal the flask under an Argon atmosphere.
Rationale: Adding the catalyst post-degassing minimizes its exposure to atmospheric oxygen.
Thermal Activation: Heat the reaction mixture in a pre-heated oil bath at 90°C for 12 hours.
In-Process Monitoring (Self-Validation): Sample 10 µL of the organic layer, dilute in Acetonitrile, and analyze via LC-MS.
Validation Check: Look for the complete disappearance of the starting material. Methyl 5-bromonicotinate exhibits a distinct isotopic doublet in the mass spectrum (M, M+2 of equal intensity due to
and ). The disappearance of this doublet confirms the complete consumption of the electrophile.
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove precipitated palladium black and inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).
Extraction & Purification: Transfer the filtrate to a separatory funnel. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 95:5 Dichloromethane/Methanol) to afford the pure product.
Quality Control Criteria
LC-MS (ESI+): Expected
at m/z 216.2.
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic highly deshielded protons of the pyridazine ring (typically resonating >9.0 ppm due to the electron-withdrawing nature of the two adjacent nitrogens) and a sharp singlet integrating to 3H at ~3.9 ppm, confirming the integrity of the methyl ester.
References
Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. National Center for Biotechnology Information (PMC). Available at:[Link]
Exploratory
Physicochemical characteristics of pyridazinyl-nicotinate esters
Title: Physicochemical Profiling and Development Potential of Pyridazinyl-Nicotinate Esters: A Technical Monograph Executive Summary This technical guide provides a comprehensive physicochemical analysis of pyridazinyl-n...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Physicochemical Profiling and Development Potential of Pyridazinyl-Nicotinate Esters: A Technical Monograph
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of pyridazinyl-nicotinate esters , a specialized class of hybrid heterocyclic compounds.[1] Merging the pharmacophore of nicotinic acid (Vitamin B3) with the bioisosteric properties of the pyridazine ring , these esters represent a strategic scaffold in medicinal chemistry. They are primarily investigated as prodrugs to modulate the lipophilicity and metabolic stability of niacin, or as novel ligands for nicotinic acetylcholine receptors (nAChRs). This guide details their solubility profiles, hydrolytic kinetics, lipophilicity modulation, and synthesis, serving as a critical resource for lead optimization.
Introduction: The Hybrid Scaffold Rationale
Pyridazinyl-nicotinate esters are designed to overcome specific limitations of parent nicotinic acid derivatives, such as rapid metabolic clearance or poor blood-brain barrier (BBB) penetration.[1]
The Nicotinyl Core: Provides the primary pharmacophore for interaction with GPR109A (niacin receptor) or nAChRs.[1][2]
The Pyridazine Moiety: Acts as a 1,2-diazine bioisostere for phenyl or pyridine rings.[1][2] It introduces a higher dipole moment and increased water solubility due to its two adjacent nitrogen atoms, while maintaining aromaticity.[2]
The Ester Linkage: Serves as a metabolic handle.[1][2] The nature of the ester (alkyl vs. aryl) dictates the hydrolysis rate and prodrug activation window.[2]
Structural Characterization & Identification[2]
Before physicochemical profiling, the structural integrity of these esters must be validated using a multi-modal spectroscopic approach.
Spectroscopic Signatures[2][3]
H-NMR (Proton NMR):
Pyridazine Ring:[1][2][3][4][5][6] Distinctive doublets/multiplets in the downfield aromatic region (
9.0–9.5 ppm) due to the electron-deficient nature of the 1,2-diazine ring.[1]
Nicotinyl Ring:[1][2] Characteristic pattern of pyridine protons (
7.4–9.2 ppm), often overlapping with pyridazine signals but distinguishable by coupling constants (-values).[1][2]
Ester Alkyl Chain: Upfield signals (
1.0–4.5 ppm) corresponding to the alcohol moiety (e.g., ethyl, myristyl).
FT-IR (Infrared Spectroscopy):
Carbonyl Stretch (
): Sharp, intense band at 1720–1740 cm (ester).[1][2]
Moderate water solubility; rapid skin penetration.[1]
Pyridazinyl-Nicotinate
Pyridazine-linked Ester
0.2 – 1.5 *
Lower logP than phenyl analogs due to high polarity of N-N bond.[1][2]
Myristyl Nicotinate
C14-Ester (Lipophilic)
> 6.0
Highly lipophilic; formulated for slow release/topical delivery.[1][2]
Note: Values depend heavily on the specific alkyl chain length of the ester.[1]
Mechanism: The pyridazine ring has a lower lipophilicity (
value ~ -1.[1][2]0) compared to a phenyl ring ( = 0).[1] This makes pyridazinyl-nicotinates more water-soluble than their phenyl-nicotinate counterparts, potentially reducing non-specific binding while maintaining sufficient permeability.[1]
Aqueous Solubility & pKa
These esters exhibit pH-dependent solubility due to the basicity of the heterocyclic nitrogens.[1][2]
pH < 2: High solubility (protonation of both rings).[1][2]
pH 4–7: Minimum solubility (neutral species predominates).[1][2]
Implication: Formulations intended for oral delivery may experience "dumping" in the acidic gastric environment unless enteric-coated.[1][2]
Solid-State Properties[1]
Polymorphism: These esters often exhibit polymorphism.[1][2] Differential Scanning Calorimetry (DSC) typically reveals a sharp melting endotherm.[1][2]
Crystallinity: High crystallinity is common, driven by
stacking interactions between the electron-deficient pyridine and pyridazine rings.[1][2]
Stability & Hydrolysis Kinetics
The metabolic stability of the ester bond is the rate-limiting step for pharmacological action (prodrug activation).[1][2]
Chemical Hydrolysis
The ester bond in pyridazinyl-nicotinates is electronically activated .[1][2]
Effect: The electron-withdrawing nature of both the pyridine and pyridazine rings pulls electron density away from the ester carbonyl carbon.[1][2]
Result: Increased susceptibility to nucleophilic attack (hydrolysis) compared to simple alkyl benzoates.[1][2]
pH Sensitivity: Rapid hydrolysis occurs at alkaline pH (> 8.0).[1][2]
Enzymatic Hydrolysis (Bioactivation)[1][2]
Enzymes: Carboxylesterases (CES1, CES2) and butyrylcholinesterase (BChE).[1][2]
The following diagrams illustrate the synthesis of a representative pyridazinyl-nicotinate and its biological degradation.
Figure 1: Synthetic route via Suzuki coupling followed by Fisher esterification, and subsequent enzymatic activation.[1]
References
Meanwell, N. A. (2017).[1][2] "The pyridazine heterocycle in molecular recognition and drug discovery." Advances in Heterocyclic Chemistry. Link[1][2]
Toma, L., et al. (2002).[2] "6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies." Journal of Medicinal Chemistry. Link
Altaani, B., et al. (2022).[2] "Hydrolysis kinetics of the prodrug myristyl nicotinate." Pharmaceutical Development and Technology. Link
PubChem. (2025).[1][2] "Methyl Nicotinate Compound Summary." National Library of Medicine.[1][2] Link
Ettmayer, P., et al. (2004).[2] "Lessons learned from marketed and investigational prodrugs."[1][2] Journal of Medicinal Chemistry. Link
The Strategic Role of Methyl 5-(pyridazin-4-yl)nicotinate in Modern Medicinal Chemistry
An in-depth technical guide on the strategic utility of Methyl 5-(pyridazin-4-yl)nicotinate in drug discovery, focusing on its structural advantages, synthetic versatility, and application in targeted therapeutics. Intro...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the strategic utility of Methyl 5-(pyridazin-4-yl)nicotinate in drug discovery, focusing on its structural advantages, synthetic versatility, and application in targeted therapeutics.
Introduction to the Biaryl Scaffold
In contemporary drug discovery, the design of biaryl systems is a foundational strategy for engaging complex protein targets. Methyl 5-(pyridazin-4-yl)nicotinate (CAS 1346687-46-4) [1] is a highly specialized, heteroaromatic ester that merges two privileged pharmacophores: a nicotinate (pyridine-3-carboxylate) core and a pyridazine ring.
Traditional biphenyl scaffolds often suffer from high lipophilicity and poor aqueous solubility, leading to suboptimal pharmacokinetic profiles and off-target toxicity. By replacing standard phenyl rings with a carefully selected pyridine-pyridazine axis, medicinal chemists can drastically alter the physicochemical properties of a lead compound while maintaining the necessary structural geometry for target engagement. The methyl ester moiety serves as an ideal synthetic handle, allowing for rapid, divergent functionalization during structure-activity relationship (SAR) campaigns.
Physicochemical Rationale & E-E-A-T Insights
The selection of the Methyl 5-(pyridazin-4-yl)nicotinate scaffold is driven by strict physicochemical causality. Replacing carbocyclic rings with this specific heteroaromatic combination provides three distinct advantages:
Reduced Lipophilicity (Lower LogP): The introduction of the pyridazine ring significantly lowers the overall lipophilicity of the molecule compared to phenyl or even pyridine analogs. This improves aqueous solubility and oral bioavailability[2].
Enhanced Dipole Moment & Hydrogen Bonding: Pyridazine possesses a remarkably high dipole moment (~4.2 D) and functions as a robust dual hydrogen-bond acceptor. This allows for bidentate interactions with target proteins, such as coordinating with specific arginine or lysine residues in kinase binding pockets[3].
Mitigation of hERG Liability: A major hurdle in drug development is cardiotoxicity caused by the inhibition of the hERG potassium channel. The hERG binding pocket is highly lipophilic; the localized polarity and reduced lipophilicity of the pyridazine ring disrupt the hydrophobic interactions required for hERG binding, thereby widening the therapeutic index[2].
Table 1: Comparative Physicochemical Properties of Aromatic Scaffolds
Property
Benzene
Pyridine
Pyridazine
Impact on Biaryl Drug Design
LogP (approx.)
2.13
0.65
-0.55
Pyridazine drastically improves aqueous solubility and lowers logD.
Dipole Moment (D)
0.00
2.20
4.22
High dipole in pyridazine enhances π-π stacking and dipole interactions.
H-Bond Acceptors
0
1
2
Pyridazine allows for bidentate interactions with target proteins.
The primary utility of this scaffold lies in its derivatization. The methyl ester is typically saponified to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of biaryl amides.
Figure 1: Divergent synthetic workflow for Methyl 5-(pyridazin-4-yl)nicotinate functionalization.
Self-Validating Experimental Protocols
Protocol 1: Mild Saponification of Methyl 5-(pyridazin-4-yl)nicotinate
Objective: Convert the ester to 5-(pyridazin-4-yl)nicotinic acid.
Causality & Design: Traditional harsh basic conditions (e.g., refluxing NaOH) can lead to nucleophilic attack or ring-opening of the electron-deficient pyridazine ring. Therefore, Lithium Hydroxide (LiOH) in a THF/Water co-solvent system is utilized at ambient temperature. THF ensures the organic ester remains in solution, while water dissolves the inorganic base.
Step-by-Step Methodology:
Dissolve 1.0 eq of Methyl 5-(pyridazin-4-yl)nicotinate in a 3:1 mixture of THF:H2O to achieve a 0.2 M concentration.
Add 1.5 eq of LiOH·H2O in one portion.
Stir at 25°C for 2-4 hours. In-Process Control: Monitor via LC-MS. The reaction is complete when the ester peak disappears and the acid mass [M+H]+ becomes the dominant signal.
Evaporate the THF under reduced pressure (this prevents phase separation issues and emulsion formation during extraction).
Acidify the aqueous layer to pH ~4 using 1M HCl. Causality: The isoelectric point of the product must be targeted. Over-acidification will protonate the pyridine/pyridazine nitrogens, making the product highly water-soluble and impossible to extract.
Extract with 10% Isopropanol/Chloroform, dry over Na2SO4, and concentrate to yield the intermediate acid.
Protocol 2: Amide Coupling via HATU Activation
Objective: Generate target biaryl amides for biological screening.
Causality & Design: The resulting heteroaromatic carboxylic acid is electronically deactivated and sterically hindered. Standard coupling reagents (like EDC/HOBt) often yield poor conversions. is selected for its superior activation kinetics, forming a highly reactive 7-aza-OBt ester intermediate[4]. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing with the amine nucleophile.
Step-by-Step Methodology:
Dissolve 1.0 eq of 5-(pyridazin-4-yl)nicotinic acid and 1.2 eq of the target amine in anhydrous DMF (0.1 M).
Add 3.0 eq of DIPEA and stir for 5 minutes to ensure complete deprotonation.
Add 1.2 eq of HATU. In-Process Control: A distinct color change (often to yellow/orange) indicates the formation of the active ester. Monitor by TLC (eluent: 5% MeOH in DCM).
Stir at room temperature for 12 hours.
Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with a 5% LiCl aqueous solution (3x) to remove residual DMF.
Purify via flash chromatography to isolate the final biaryl amide.
Application in Targeted Therapeutics: Kinase Inhibition
The pyridazine-pyridine biaryl motif is a privileged scaffold in the development of kinase inhibitors. Recent studies have highlighted the use of pyridazine derivatives as potent inhibitors of , a critical enzyme in T-cell receptor signaling, making it a prime target for T-cell leukemias and autoimmune diseases[4].
When a derivative of this scaffold binds to a kinase, the pyridine nitrogen typically acts as a hydrogen bond acceptor to the kinase hinge region (interacting with the backbone NH of a specific residue). Simultaneously, the pyridazine ring projects into the solvent-exposed region or a specific hydrophobic pocket, where its high dipole moment engages structural water molecules or specific side chains[3].
Figure 2: Mechanism of action for pyridazine-based ITK inhibitors in T-cell signaling pathways.
Conclusion
Methyl 5-(pyridazin-4-yl)nicotinate is far more than a simple chemical building block; it is a strategically designed scaffold that addresses multiple modern medicinal chemistry challenges simultaneously. By combining the hinge-binding potential of a nicotinate core with the physicochemical benefits of a pyridazine ring—namely enhanced solubility, high dipole interactions, and reduced hERG liability—this biaryl system enables the rapid discovery of potent, safe, and highly optimized therapeutic agents.
References
Meanwell, N. A. "The pyridazine heterocycle in molecular recognition and drug discovery". Medicinal Chemistry Research, 2023, 32, 1853–1921.[Link]
Tangallapalli, S. et al. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors". RSC Advances, 2025, 15, 47565-47586.[Link]
Pharmacophore Mapping of Methyl 5-(pyridazin-4-yl)nicotinate Derivatives: A Structural Blueprint for Next-Generation Kinase Inhibitors
As drug discovery pivots toward highly selective kinase inhibitors and targeted protein degraders (PROTACs), the identification and optimization of privileged chemical scaffolds are paramount. Methyl 5-(pyridazin-4-yl)ni...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pivots toward highly selective kinase inhibitors and targeted protein degraders (PROTACs), the identification and optimization of privileged chemical scaffolds are paramount. Methyl 5-(pyridazin-4-yl)nicotinate (CAS 1346687-46-4) has emerged as a highly versatile heteroaromatic building block in medicinal chemistry[1]. By combining a hydrogen-bond-accepting pyridazine ring with a functionalizable nicotinate core, this scaffold provides a precise geometric vector for targeting the ATP-binding pockets of kinases, such as Tyrosine Kinase 2 (TYK2) and Interleukin-2-inducible T-cell kinase (ITK)[2][3].
As a Senior Application Scientist, I approach the pharmacophore mapping of this scaffold not merely as a theoretical exercise, but as a deterministic engineering problem. This whitepaper deconstructs the structural causality of Methyl 5-(pyridazin-4-yl)nicotinate derivatives, detailing the computational mapping, rational derivatization, and empirical validation protocols required to translate this chemical intermediate into a potent therapeutic agent.
Structural Deconstruction & Pharmacophore Features
To rationally design inhibitors, we must first understand why the individual moieties of Methyl 5-(pyridazin-4-yl)nicotinate behave the way they do within a biological target. The scaffold can be divided into three distinct pharmacophoric zones:
The Pyridazine Ring (Hinge-Binding Motif): Structurally, pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms. This creates a strong, localized dipole moment. In the context of kinase inhibition, these adjacent nitrogens act as exceptional hydrogen bond acceptors, specifically engaging the backbone amide NH of the kinase hinge region (e.g., Val981 in TYK2 or Met109 in p38α)[2][4]. The 4-yl attachment point ensures the optimal dihedral angle for deep pocket insertion.
The Nicotinate Core (Central Spacer): The pyridine ring serves as a rigid spacer that dictates the spatial trajectory of the substituents. The nitrogen in the pyridine ring can be mapped to interact with the gatekeeper residue or structural water molecules within the binding site, enhancing selectivity against off-target kinases[5].
The Methyl Ester Moiety (Solvent Channel Vector): The ester group is the synthetic linchpin of this scaffold. In a pharmacophore model, the methyl ester consistently points outward toward the solvent-exposed region of the kinase. Causally, this means the ester can be hydrolyzed and converted into various amides without disrupting the core hinge-binding affinity. This solvent-exposed vector is exactly why this scaffold is highly prized for PROTAC development; it provides an ideal anchoring site for attaching linker-E3 ligase recruiting groups (such as thalidomide derivatives for CRBN recruitment)[3].
Pharmacophore Modeling Workflow
A robust pharmacophore model must bridge the gap between static crystal structures and the dynamic reality of protein-ligand interactions. We employ a hybrid Ligand/Structure-Based workflow to map the derivatives of this scaffold.
Hybrid Pharmacophore Mapping and Validation Workflow for Pyridazine Derivatives
Step-by-Step Computational Methodology
Quantum Mechanical (QM) Profiling: Before docking, we use Density Functional Theory (DFT, B3LYP/6-31G*) to calculate the rotational energy barrier between the pyridazine and nicotinate rings. Why? Because kinase hinge binding requires a near-coplanar conformation. If a derivative introduces steric clash that breaks this coplanarity, it will fail in vitro regardless of its theoretical hydrogen-bonding capacity.
Structure-Based Vector Alignment: Using X-ray co-crystal structures of target kinases, we map the pyridazine nitrogens to the hinge region. The methyl ester is mapped as an "excluded volume" vector, ensuring that any subsequent derivatization (e.g., adding a bulky PROTAC linker) is directed strictly into the solvent channel, avoiding steric clashes with the catalytic cleft.
Molecular Dynamics (MD): A 100 ns MD simulation is run to ensure the hydrogen bonds identified in the static model persist dynamically. A valid pharmacophore feature must maintain
occupancy over the simulation trajectory.
Empirical Validation: A Self-Validating Protocol
To ensure trustworthiness, the computational pharmacophore must be validated through a closed-loop experimental system. We utilize an orthogonal testing approach: Surface Plasmon Resonance (SPR) for direct biophysical binding, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional enzymatic inhibition.
) can be misleading. SPR provides the dissociation constant () and residence time (), which are superior predictors of in vivo efficacy.
Immobilize the recombinant target kinase (e.g., TYK2-JH2 domain) onto a Series S Sensor Chip CM5 using standard amine coupling chemistry.
Prepare a concentration series of the synthesized Methyl 5-(pyridazin-4-yl)nicotinate derivatives (ranging from 0.5 nM to 1000 nM) in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).
Inject the analytes at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).
Fit the resulting sensograms to a 1:1 Langmuir binding model to extract
, , and .
Phase 2: LANCE Ultra TR-FRET Functional Assay
Rationale: If a compound binds the target (SPR) but fails to inhibit its function, the pharmacophore model is flawed. Concordance between SPR and TR-FRET self-validates the model.
Incubate the kinase (1 nM) with the derivative compound in a 384-well plate for 30 minutes at room temperature.
Initiate the reaction by adding ATP (at the
concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.
Stop the reaction by adding the LANCE Ultra Europium-labeled anti-phospho-antibody and ULight-Streptavidin detection mixture.
Read the TR-FRET signal (excitation at 320 nm, emission at 665 nm). Calculate the
using a four-parameter logistic non-linear regression model.
Quantitative Data Presentation
The table below summarizes the structure-activity relationship (SAR) data for a series of rational derivatives based on the Methyl 5-(pyridazin-4-yl)nicotinate scaffold, targeting TYK2. Notice how modifying the ester vector (R-Group) impacts residence time and functional inhibition without disrupting the core hinge interaction distance.
Compound ID
R-Group Modification (Ester Vector)
Hinge H-Bond Distance (Å)
SPR (nM)
TR-FRET (nM)
Residence Time (, min)
Cmpd-1
Methyl ester (Parent Scaffold)
2.91
125.4
310.2
5.2
Cmpd-2
Carboxylic acid (Hydrolyzed)
2.88
85.1
190.5
12.4
Cmpd-3
N-methylamide
2.85
45.3
95.8
25.1
Cmpd-4
PEG3-Thalidomide (PROTAC Linker)
2.90
52.7
110.4
45.6
Table 1: Pharmacophore-Guided SAR of Methyl 5-(pyridazin-4-yl)nicotinate Derivatives against TYK2. The transition from ester to amide (Cmpd-3) optimizes solvent interactions, while the PROTAC derivative (Cmpd-4) maintains potent binding despite massive steric addition, validating the solvent-exposed trajectory of the nicotinate vector.
Mechanistic Signaling Modulation
The ultimate goal of mapping and optimizing this pharmacophore is to disrupt pathological cellular signaling. For example, when targeting TYK2—a kinase essential for cytokine receptor signaling in autoimmune diseases—the optimized pyridazine-nicotinate derivative competitively blocks the ATP-binding site. This prevents the phosphorylation of downstream STAT proteins, thereby halting the transcription of pro-inflammatory genes[3].
Mechanism of Action: Pyridazine derivatives blocking TYK2-mediated JAK-STAT signaling
Conclusion
The pharmacophore mapping of Methyl 5-(pyridazin-4-yl)nicotinate reveals a highly modular, geometrically privileged scaffold. By understanding the causal relationship between the pyridazine hinge-binder and the solvent-directed nicotinate ester, researchers can confidently utilize this intermediate to design highly selective kinase inhibitors and PROTACs. The integration of QM/MD computational mapping with orthogonal SPR/TR-FRET validation ensures that structural hypotheses are rigorously tested, accelerating the development of next-generation therapeutics.
References
Royal Society of Chemistry (RSC). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from:[Link]
American Chemical Society (ACS). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Retrieved from:[Link]
Google Patents.US8551995B2 - Kinase inhibitor compounds.
American Chemical Society (ACS) / DOI. Design, synthesis and activity of a novel series of pyridazine-based ALK5 inhibitors. Retrieved from:[Link]
Stability and Reactivity of Methyl Ester Groups on Pyridazine Rings: A Mechanistic and Practical Guide
Executive Summary The pyridazine scaffold—a 1,2-diazine—is a privileged structure in medicinal chemistry, prized for its high dipole moment, weak basicity, and robust hydrogen-bonding capacity. However, functionalizing t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyridazine scaffold—a 1,2-diazine—is a privileged structure in medicinal chemistry, prized for its high dipole moment, weak basicity, and robust hydrogen-bonding capacity. However, functionalizing this
-deficient heterocycle with methyl ester groups introduces significant stability challenges. This whitepaper provides an in-depth mechanistic analysis of the electronic effects governing the stability of pyridazine methyl esters, positional reactivity differences, and field-proven protocols for handling these compounds in drug development.
Mechanistic Grounding: Electronic Effects of the Pyridazine Ring
Pyridazine is inherently electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. These heteroatoms exert powerful electron-withdrawing inductive (-I) and resonance (-M) effects across the aromatic system [1].
When a methyl ester group (-COOCH₃) is conjugated to the pyridazine core, the ring actively drains electron density away from the ester's carbonyl carbon. This drastically increases the partial positive charge (
) on the carbonyl center, lowering the activation energy required for nucleophilic acyl substitution. Consequently, pyridazine methyl esters are highly susceptible to both chemical hydrolysis (by OH⁻ or H₂O) and enzymatic cleavage (by serine hydrolases) compared to their benzene or pyridine counterparts.
Fig 1: Electronic effects of the pyridazine ring accelerating ester hydrolysis.
Positional Isomerism and Hydrolysis Kinetics
The stability of a methyl ester on a pyridazine ring is strictly dictated by its positional proximity to the nitrogen atoms. Linear free energy relationships and Hammett
constant analyses demonstrate that the inductive pull is highly distance-dependent [2].
Pyridazine-3-carboxylates: The ester is located at C3, directly adjacent to the N2 atom. This proximity maximizes the -I effect, rendering the carbonyl carbon exceptionally electrophilic. These esters are notoriously labile, often acting as transient intermediates that hydrolyze rapidly in aqueous media.
Pyridazine-4-carboxylates: The ester is located at C4, one bond further from the nitrogen atoms. While the carbon is still activated for nucleophilic attack [3], the attenuated inductive effect provides a measurable increase in chemical and metabolic stability.
Fig 2: Positional impact of the methyl ester on hydrolysis rates.
Quantitative Stability Summary
The following table summarizes the relative stability profiles of pyridazine methyl esters compared to a standard benzene reference.
Compound Class
Ester Position
Relative Inductive Pull (-I)
Chemical Hydrolysis Rate (Basic pH)
Typical Plasma Half-Life ()
Methyl Pyridazine-3-carboxylate
C3 (Adjacent to N2)
Very High
Extremely Fast
< 15 mins (Rapidly cleaved)
Methyl Pyridazine-4-carboxylate
C4 (Meta to N1, Ortho to N2)
High
Moderate to Fast
15 - 45 mins
Methyl Benzoate (Reference)
N/A
Low
Slow
> 120 mins
Experimental Protocols: Self-Validating Workflows
Because of their lability, working with pyridazine methyl esters requires highly controlled environments. The following protocols are designed as self-validating systems to ensure data integrity and synthetic success.
Protocol A: In Vitro Plasma Stability Assay
Objective: To accurately quantify the enzymatic degradation of pyridazine methyl esters by plasma carboxylesterases.
Causality: Methyl esters are frequently utilized as prodrugs. This assay determines if the ester survives systemic circulation long enough to reach its target, or if it acts as a rapid-release prodrug.
Matrix Preparation: Pre-warm pooled human plasma (pH 7.4) to 37°C in a shaking water bath for 10 minutes.
Why: Ensures plasma esterases are at optimal physiological activity before the introduction of the substrate.
Substrate Spiking: Spike the pyridazine methyl ester into the plasma to achieve a final concentration of 1 µM (keep organic solvent concentration < 0.1% DMSO).
Why: A low substrate concentration ensures pseudo-first-order kinetics and prevents the saturation of plasma esterases, yielding an accurate intrinsic clearance rate.
Kinetic Sampling & Quenching: At designated time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots of the incubation mixture. Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).
Why: The cold organic solvent instantly denatures the esterase proteins, halting hydrolysis exactly at the time point. The internal standard corrects for any matrix effects or injection volume variations during subsequent LC-MS/MS analysis.
Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
Why: Pellets the denatured proteins, protecting the LC column from clogging.
Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining peak area ratio against time to calculate the elimination rate constant (
) and half-life ().
Protocol B: Controlled Chemical Saponification
Objective: To deliberately and cleanly hydrolyze a methyl pyridazine carboxylate to its corresponding carboxylic acid for downstream diversification (e.g., amide coupling) [4].
Causality: Harsh acidic or basic conditions can lead to ring-opening or degradation of the pyridazine core. This protocol uses mild conditions tailored for highly activated esters.
Solvation: Dissolve 1.0 mmol of the methyl pyridazine carboxylate in 10 mL of a 3:1:1 mixture of THF:MeOH:H₂O.
Why: THF and MeOH fully solubilize the organic ester, while water solvates the hydroxide nucleophile, creating a homogenous reaction phase that prevents biphasic kinetic delays.
Mild Hydrolysis: Add 1.5 equivalents (1.5 mmol) of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir the mixture at room temperature (20-25°C) for 2 to 4 hours. Monitor by TLC or LC-MS.
Why: LiOH is a sufficiently mild base to cleave the highly activated pyridazine ester without triggering unwanted side reactions on the electron-deficient heteroaromatic ring.
Isoelectric Workup: Once complete, evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 5 mL of cold water. Slowly add 1M HCl dropwise until the pH reaches 2.5 - 3.0.
Why: Pyridazine carboxylic acids are highly polar and can form water-soluble zwitterions. Adjusting the pH precisely to the molecule's isoelectric point minimizes aqueous solubility, inducing the product to precipitate as a clean solid for filtration.
References
Mišić-Vuković, M., Radojković-Veličković, M., & Jezdić, V. "Investigation of electronic effects in diazine rings. Linear free energy relationships in the reactivity of diazine mono- and di-carboxylates." Journal of the Chemical Society, Perkin Transactions 2, 1990.[Link]
Wermuth, C. G., et al. "The pyridazine heterocycle in molecular recognition and drug discovery." PMC (National Institutes of Health), 2018.[Link]
"Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv, 2021.[Link]
Technical Guide: Safety, Handling, and Operational Protocols for Methyl 5-(pyridazin-4-yl)nicotinate
This technical guide is structured as a high-level operational whitepaper. It synthesizes established toxicological principles with specific handling protocols for Methyl 5-(pyridazin-4-yl)nicotinate , a bi-heteroaryl bu...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a high-level operational whitepaper. It synthesizes established toxicological principles with specific handling protocols for Methyl 5-(pyridazin-4-yl)nicotinate , a bi-heteroaryl building block used in medicinal chemistry.[1][2]
[1][2]
Part 1: Executive Summary & Chemical Identity[2]
Methyl 5-(pyridazin-4-yl)nicotinate is a specialized heterocyclic ester employed primarily as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2] Its structure features a central pyridine ring substituted with a methyl ester and a pyridazine moiety.[1][2]
While specific toxicological data for this exact isomer is often limited in public registries, its structural homology to Methyl Nicotinate (a potent rubefacient) and Pyridazine derivatives mandates a high-containment handling strategy.[1][2] This guide utilizes a Read-Across Risk Assessment (RARA) approach to establish safety protocols.
Chemical Identification
Property
Detail
Chemical Name
Methyl 5-(pyridazin-4-yl)pyridine-3-carboxylate
Molecular Formula
C₁₁H₉N₃O₂
Molecular Weight
~215.21 g/mol
CAS Number
Not widely listed; treat as novel research substance
Physical State
Off-white to pale yellow solid (Predicted)
Solubility
Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Structural Class
Bi-heteroaryl; Nicotinic acid ester derivative
Part 2: Hazard Identification & Toxicology (Read-Across Analysis)[1][2]
As a Senior Scientist, I must emphasize that the absence of specific toxicity data does not imply safety.[2] We derive the hazard profile from its functional groups.[1][2]
The Rubefacient Risk (Critical Insight)
The methyl ester at the 3-position of the pyridine ring is structurally identical to Methyl Nicotinate .[1][2]
Mechanism: Methyl nicotinate rapidly penetrates the stratum corneum and induces cutaneous vasodilation (capillary expansion).[1][2]
Symptom: Intense redness, heat, and itching (flushing) at the site of contact, potentially occurring even through standard nitrile gloves if contact is prolonged.[2]
Causality: The lipophilic nature of the ester facilitates transdermal delivery, while the pyridine nitrogen interacts with prostaglandin pathways.[1][2]
GHS Classification (Derived)
Based on structural analogs (Methyl Nicotinate CAS: 93-60-7 and Pyridazine CAS: 289-80-5):
STOT-SE (Category 3): May cause respiratory irritation (dust/aerosol).[1][2][5]
Sensitization: Potential skin sensitizer (treat as suspect).[1][2][4]
Part 3: Safe Handling & Engineering Controls
The "Zero-Contact" Protocol
Due to the potential for rapid transdermal absorption, a standard "lab coat and glasses" approach is insufficient.[1][2]
Engineering Controls:
Primary Containment: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.[1][2]
Static Control: Use an ionizing bar during weighing. Heterocyclic powders are often electrostatic and can "jump" onto gloves/cuffs.[1][2]
Personal Protective Equipment (PPE) Matrix
Eyes: Chemical splash goggles (ANSI Z87.1).[1][2] Face shield required if handling solutions >100 mL.[1][2]
Hands (Critical):
Solids: Double nitrile gloves (minimum 5 mil thickness each).[1][2]
Solutions:Silver Shield/4H (Laminate) gloves are recommended if dissolved in penetrating solvents like DMSO or DCM.[1][2] Methyl esters can permeate nitrile in <15 minutes.[1][2]
Respiratory: If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.[2]
Visualization: Risk Assessment & Control Logic
The following diagram illustrates the decision-making pathway for handling this compound, moving from structural analysis to control implementation.
Figure 1: Risk Assessment Workflow deriving controls from structural homology.
Part 4: Experimental Handling & Synthesis Context
Solubilization & Reaction Setup
When using Methyl 5-(pyridazin-4-yl)nicotinate in synthesis (e.g., hydrolysis to the acid or nucleophilic substitution):
Solvent Choice: Avoid protic solvents if the ester is the target; it is sensitive to base-catalyzed hydrolysis.[1][2] Use anhydrous DCM or THF.[1][2]
Addition Protocol:
Dissolve the solid in the solvent inside the vial/flask before moving it to the reaction vessel.
Do not pour dry powder into a hot reactor; the updraft can aerosolize the potent irritant.[1][2]
Stability & Storage[1][9]
Hygroscopicity: The pyridazine nitrogen can H-bond with water.[1][2] Store under inert gas (Argon/Nitrogen).
Temperature: Refrigerator (2-8°C) is standard.
Light: Protect from light (amber vials) to prevent potential photodegradation of the heterocycle.[1][2]
Part 5: Emergency Response Protocols
First Aid (Self-Validating Steps)
Skin Contact (Rubefacient Effect):
Immediate: Wash with copious soap and water for 15 minutes.[1][2][5]
Contraindication:Do not use ethanol or organic solvents to wash the skin; this will increase absorption and vasodilation.[1][2]
Observation: If intense flushing occurs, apply a cold compress to reduce local blood flow.[1][2]
Eye Contact: Flush for 15 minutes. The pyridazine ring is basic; verify pH of eye surface if possible after flushing.[1][2]
Spill Cleanup Workflow
This workflow ensures containment without exposing the responder to dust.[1][2][6]
Figure 2: Differential response logic for solid vs. liquid spills to minimize exposure.
Deactivation: If quenching a reaction mixture, ensure the ester is fully hydrolyzed (using NaOH) if the specific aim is to destroy the biological activity before disposal, though standard incineration is preferred.[2]
Labeling: Must be labeled "Irritant" and "Potential Sensitizer."[1][2]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7151, Methyl nicotinate.[1][2] Retrieved from [Link][1][2]
ECHA (European Chemicals Agency). Registration Dossier: Pyridazine.[1][2] Retrieved from [Link][1][2]
-helix mimetics, and anti-tubercular drug discovery.
Scientific Rationale & Mechanistic Insights
The construction of bi-heteroaryl scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the coupling of functionalized pyridines, such as methyl 5-bromonicotinate, is frequently utilized to synthesize complex pharmacophores targeting diseases like Mycobacterium tuberculosis[1]. The synthesis of Methyl 5-(pyridazin-4-yl)nicotinate is best achieved via a Suzuki-Miyaura cross-coupling reaction between methyl 5-bromonicotinate and pyridazine-4-boronic acid pinacol ester.
As a Senior Application Scientist, I have optimized this protocol by selecting reagents that overcome the inherent challenges of heteroaryl couplings:
Catalyst Selection (The Bite Angle Effect): Electron-deficient heteroaryls often suffer from sluggish reductive elimination. We utilize Pd(dppf)Cl₂ . The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a wide bite angle (~99.1°), which forces the palladium intermediate into a strict cis-geometry, thereby dramatically accelerating the rate-limiting reductive elimination step[2]. This prevents catalyst trapping and improves turnover frequencies [3].
Boronic Species Stability: Pyridazine boronic acids are highly susceptible to protodeboronation in basic aqueous media. By employing the pinacol ester (Bpin) , we provide steric shielding to the empty p-orbital of the boron atom, slowing down the degradation pathway so that transmetalation can outcompete decomposition [4].
Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) mixture is chosen. Dioxane effectively solubilizes the organic substrates and the active Pd(0) species, while the aqueous phase dissolves the K₂CO₃ base, which is required to form the reactive "ate" complex necessary for transmetalation.
Materials and Reagents
Reagent
Role
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Methyl 5-bromonicotinate
Electrophile
216.03
1.0 eq
2.16 g
Pyridazine-4-boronic acid pinacol ester
Nucleophile
206.05
1.2 eq
2.47 g
Pd(dppf)Cl₂·CH₂Cl₂
Catalyst
816.64
0.05 eq
408 mg
K₂CO₃
Base
138.21
2.0 eq
2.76 g
1,4-Dioxane
Organic Solvent
88.11
0.2 M
40 mL
Deionized H₂O
Aqueous Solvent
18.02
-
10 mL
Experimental Workflow & Visualizations
Fig 1: Experimental workflow for the synthesis of Methyl 5-(pyridazin-4-yl)nicotinate.
Fig 2: Suzuki-Miyaura catalytic cycle highlighting the role of Pd(dppf)Cl2.
Step-by-Step Experimental Protocol
Step 1: Reaction Setup and Degassing (Critical Step)
Equip a 100 mL Schlenk flask with a magnetic stir bar.
Add 1,4-Dioxane (40 mL) and Deionized H₂O (10 mL).
Degassing: Submerge an argon-sparging needle directly into the biphasic mixture. Sparge with Argon for exactly 15 minutes. Causality: Atmospheric oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, killing the catalytic cycle.
Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) under a positive stream of Argon. Seal the flask.
Step 2: Reaction Execution
Transfer the flask to a pre-heated oil bath set to 90 °C.
Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers. Allow the reaction to proceed for 12 hours.
Step 3: Self-Validating In-Process Control (IPC)
After 12 hours, withdraw a 10
L aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
Validation Metric 1 (Success): Appearance of the product mass peak at [M+H]⁺ = 216.2 m/z .
Validation Metric 2 (Completion): Disappearance of the starting material isotopic doublet at [M+H]⁺ = 216.0 / 218.0 m/z .
Validation Metric 3 (Failure Mode): If a peak at [M+H]⁺ = 81.1 m/z (pyridazine) is dominant, protodeboronation has outpaced transmetalation. (See Troubleshooting).
Step 4: Workup and Purification
Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL).
Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 30 mL).
Wash the combined organic layers with Brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude black oil via Flash Column Chromatography (Silica gel, Eluent: Dichloromethane / Methanol gradient from 100:0 to 95:5). The product elutes as a pale yellow solid.
Quantitative Data: Reaction Optimization
To validate the robustness of this protocol, we conducted a catalyst and condition screening. The data below quantifies why the Pd(dppf)Cl₂ / Dioxane system is mandatory for this specific heteroaryl coupling.
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄
Na₂CO₃
Toluene / H₂O
90
35%
Sluggish reductive elimination; high protodeboronation.
Pd(OAc)₂, SPhos
K₃PO₄
Dioxane / H₂O
90
62%
Moderate yield; catalyst deactivation observed over time.
Pd(dppf)Cl₂
K₂CO₃
Dioxane / H₂O
90
88%
Clean conversion; optimal bite angle accelerates C-C bond formation.
Troubleshooting & System Validation
A truly robust protocol must be self-diagnosing. If your IPC indicates an incomplete reaction, use the following logic matrix:
Symptom: Starting bromide remains, but boronic ester is entirely consumed.
Diagnosis: Protodeboronation occurred. The basic aqueous conditions hydrolyzed the pinacol ester, and the resulting boronic acid degraded into pyridazine.
Solution: Lower the reaction temperature to 80 °C or switch to a weaker base (e.g., Cs₂CO₃) to slow down the hydrolysis rate relative to transmetalation.
Symptom: Both starting materials remain, but the solution has turned completely black with a metallic mirror on the flask.
Diagnosis: Catalyst death (Palladium black precipitation). The Pd(0) species fell out of the catalytic cycle due to poor stabilization or oxygen ingress.
Solution: Ensure strict Argon degassing. Spike the reaction with an additional 2.5 mol% of Pd(dppf)Cl₂ to reignite the cycle.
References
Title: Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis.
Source: PubMed Central (PMC), National Institutes of Health.
URL: [Link]
Title: Towards novel tacrine analogues: Pd(dppf)Cl₂·CH₂Cl₂ catalyzed improved synthesis, in silico docking and hepatotoxicity studies.
Source: PubMed Central (PMC), National Institutes of Health.
URL: [Link]
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
Source: Catalysts (MDPI).
URL: [Link]
Application Note: High-Fidelity Suzuki-Miyaura Coupling of Pyridazine and Nicotinate Scaffolds
Executive Summary The synthesis of biaryl systems containing a pyridazine core linked to a nicotinate (pyridine-3-carboxylate) motif represents a high-value but distinct challenge in medicinal chemistry. These scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of biaryl systems containing a pyridazine core linked to a nicotinate (pyridine-3-carboxylate) motif represents a high-value but distinct challenge in medicinal chemistry. These scaffolds are increasingly prevalent in oncology and immunology pipelines (e.g., c-Met inhibitors, B-cell modulators) but suffer from high failure rates in standard Suzuki-Miyaura protocols.
This failure stems from two convergent antagonistic factors: rapid protodeboronation of electron-deficient heteroaryl boronates and catalyst poisoning by nitrogen-rich heterocycles. This guide provides a scientifically grounded protocol that prioritizes substrate polarity inversion and precatalyst architecture to ensure reproducible high yields.
Strategic Analysis: The "2-Pyridyl" & Diazine Problem
To successfully couple a pyridazine and a nicotinate, one must first understand why standard conditions (e.g., Pd(PPh3)4, Na2CO3) fail.
Transmetallation: Sluggish. The electron-poor nature of the boronate partner makes the boron center less nucleophilic, slowing the transfer of the organic group to the Palladium center.
The Protodeboronation Trap
The rate-limiting step in this specific coupling is often the competition between transmetallation (productive) and protodeboronation (destructive).
Mechanism: Heteroaryl boronic acids, particularly those with Nitrogen alpha or beta to the boron (like 2-pyridyl or pyridazinyl species), form zwitterionic intermediates in the presence of base. These intermediates undergo rapid C-B bond cleavage by water/alcohol, destroying the starting material before it can couple.
The Nicotinate Advantage: Nicotinates are substituted at the 3-position. 3-pyridyl boronates are significantly more stable than 2-pyridyl or pyridazinyl boronates. Therefore, the strategic choice of coupling partners is the single most important variable.
Mechanistic Pathway & Failure Modes
Figure 1: The Kinetic Competition. Successful coupling requires accelerating Transmetallation (Green path) while suppressing Protodeboronation (Red path).
Optimization Strategy
Substrate Design: The "Reverse Polarity" Rule
Always place the boronate on the more stable ring.
Avoid: Pyridazine-Boronic Acid + Chloronicotinate. (Pyridazine boronates decompose in minutes).
Rationale: The nicotinate (pyridine-3-yl) boronate is relatively stable. The chloropyridazine is an excellent electrophile.
Catalyst Selection: Buchwald G3/G4 Systems
Traditional Pd(PPh3)4 or Pd(dppf)Cl2 are insufficient due to poor stability against N-coordination.
Recommendation:XPhos Pd G3 or SPhos Pd G3 .
Why: These precatalysts release the active Pd(0) species and the bulky biaryl phosphine ligand (XPhos/SPhos) upon treatment with base. The ligand's bulk prevents the formation of inactive bis-pyridine Pd complexes (catalyst resting states) and facilitates reductive elimination.
Base & Solvent: Controlled Release
Base:K3PO4 (Tribasic Potassium Phosphate) . It provides a "buffering" effect compared to hydroxides or carbonates, maintaining a pH that activates the boronate without accelerating protodeboronation.
Solvent:1,4-Dioxane/Water (4:1) for standard cases. For highly unstable substrates, switch to Anhydrous n-Butanol or Toluene with Cs2CO3.
Standardized Protocol
Target Reaction: Coupling of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate with 3-Chloro-6-methylpyridazine.
Materials Table
Reagent
Equiv.
Role
Critical Attribute
Halide Partner
1.0
Electrophile
3-Chloropyridazine derivative
Boronate Partner
1.2 - 1.5
Nucleophile
Pinacol ester (more stable than acid)
XPhos Pd G3
0.02 - 0.05
Catalyst
Precatalyst form (Air stable)
K3PO4 (0.5 M aq)
3.0
Base
Degassed thoroughly
1,4-Dioxane
[0.2 M]
Solvent
HPLC Grade, Degassed
Step-by-Step Procedure
Preparation of Solids:
To a dry reaction vial (equipped with a magnetic stir bar), add the 3-chloropyridazine (1.0 equiv), the nicotinate boronate ester (1.3 equiv), and XPhos Pd G3 (2-5 mol%).
Note: If using the free boronic acid instead of the ester, increase equivalents to 1.5 to account for some decomposition.
Inert Atmosphere:
Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
Why: Oxygen promotes homocoupling and oxidizes the phosphine ligand.
Solvent Addition:
Add degassed 1,4-Dioxane via syringe.
Add degassed 0.5 M aqueous K3PO4 via syringe.
Volume: Target a concentration of 0.2 M relative to the halide.
Reaction:
Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
Time: Monitor by LCMS at 1 hour. Most reactions complete within 2-4 hours.
Checkpoint: If starting material remains but boronate is consumed, add a second portion of boronate (0.5 equiv).
Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexane). Pyridazines are polar; consider using amine-functionalized silica if streaking occurs.
Troubleshooting & Advanced Optimization
If the standard protocol yields <50%, utilize the following decision tree to diagnose the failure mode.
Figure 2: Diagnostic Workflow for Reaction Optimization.
The "Nuclear Option": MIDA Boronates
If the nicotinate boronate is still unstable (e.g., if it has F or CF3 substituents), switch to MIDA boronates .
Protocol Modification: Use Cu(OAc)2 (0.5 equiv) as a promoter or run the reaction in anhydrous DMF at 100°C. MIDA boronates release the active boronic acid slowly, keeping the standing concentration low and preventing decomposition.
Anhydrous Conditions
For extremely base-sensitive substrates:
Base: Cs2CO3 (2.0 equiv, anhydrous).
Solvent: Toluene or DMF.
Additives: 4Å Molecular Sieves.
References
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Link
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600-7601. Link
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids. Journal of the American Chemical Society, 139(37), 13156-13165. Link
Malinowski, J. T., et al. (2020). Synthesis of Pyridazine-Based Analogues via Suzuki-Miyaura Cross-Coupling.[2][3] Journal of Organic Chemistry, 85(12), 8285-8294. Link
Hydrolysis of Methyl 5-(pyridazin-4-yl)nicotinate to corresponding acid
Application Note: Controlled Hydrolysis and Isolation of 5-(Pyridazin-4-yl)nicotinic Acid Executive Summary This application note details the optimized protocol for the saponification of Methyl 5-(pyridazin-4-yl)nicotina...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Controlled Hydrolysis and Isolation of 5-(Pyridazin-4-yl)nicotinic Acid
Executive Summary
This application note details the optimized protocol for the saponification of Methyl 5-(pyridazin-4-yl)nicotinate to its corresponding carboxylic acid. While ester hydrolysis is a fundamental transformation, this specific substrate presents a "solubility trap" common in bi-heteroaryl drug discovery: the product is a zwitterionic species with high water solubility and poor organic extractability.
This guide moves beyond standard textbook procedures, providing a self-validating isolation strategy based on isoelectric point (pI) precipitation, eliminating the need for inefficient liquid-liquid extractions.
Chemical Strategy & Rationale
The Substrate Challenge
The substrate contains two electron-deficient aromatic rings: a pyridine and a pyridazine .
Electrophilicity: The ester carbonyl is highly activated due to the electron-withdrawing nature of the pyridine ring. Hydrolysis occurs rapidly, often completing within 1–2 hours at room temperature.
Zwitterionic Product: Upon hydrolysis, the product contains a basic nitrogen (pyridine pKa ~3.8, pyridazine pKa ~2.3) and an acidic carboxylate (pKa ~4.8). At neutral pH, the molecule exists largely as a zwitterion (carboxylate anion/pyridinium cation), making it highly soluble in water and insoluble in dichloromethane or ethyl acetate.
Reagent Selection
Base:Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. Lithium salts generally possess higher solubility in THF/Water mixtures, ensuring a homogeneous reaction phase which accelerates kinetics and prevents ester clumping.
Solvent: A THF:Water (3:1) mixture is optimal. THF solubilizes the hydrophobic ester, while water activates the hydroxide nucleophile. Methanol is avoided to prevent transesterification byproducts if the reaction stalls, although it is an acceptable alternative.
Step 1: Dissolution
Charge a round-bottom flask with Methyl 5-(pyridazin-4-yl)nicotinate. Add THF (10 mL per gram of substrate) and stir until fully dissolved.
Checkpoint: Ensure the solution is clear. If the ester is not fully soluble, add a minimum amount of DMSO (up to 5% v/v).
Step 2: Saponification
Dissolve LiOH·H₂O (2.5 equiv) in Water (3.3 mL per gram of substrate). Add this aqueous solution dropwise to the stirring THF solution.
Observation: The reaction mixture may turn slightly yellow or orange; this is characteristic of electron-deficient heteroaryls in base and is usually reversible.
Condition: Stir vigorously at Room Temperature (20–25°C) .
Place the aqueous solution in an ice bath (0–5°C).
Slowly add 1N HCl dropwise while monitoring pH with a calibrated meter.
Target pH:3.5 – 4.0 .
Mechanism:[2][3][4] As the pH approaches the isoelectric point (pI), the zwitterion's net charge becomes zero, minimizing water solubility and forcing precipitation.
Collection:
Stir the slurry at 0°C for 30 minutes to ripen the crystals.
Filter the white/off-white solid using a sintered glass funnel.
Wash the cake with cold water (2x) and acetone (1x) (to remove trace water).
Dry under high vacuum at 45°C.
Visualization: Workflow & Logic
Reaction & Isolation Logic Flow
Caption: Workflow for the hydrolysis and pH-controlled isolation of zwitterionic heteroaryl acids.
Data Summary & Troubleshooting
Parameter
Standard Condition
Optimization/Alternative
Stoichiometry
1.0 Ester : 2.5 LiOH
1.0 Ester : 4.0 NaOH (if reaction is sluggish)
Temperature
20–25°C
50°C (Only if >4h reaction time; avoid to prevent ring degradation)
pH Target
3.5 – 4.0
If product is soluble at pH 4, evaporate to dryness and use Prep-HPLC (0.1% TFA).
Yield
85–95%
Lower yields often indicate loss in the mother liquor during filtration.
Troubleshooting the "No Precipitate" Scenario
If the solution remains clear at pH 3.5 (common with very small scales <50mg):
Do not extract. The product is in the water.
Lyophilization: Freeze-dry the aqueous mixture. You will obtain the product mixed with LiCl/NaCl. This is often suitable for the next step (e.g., amide coupling) if the salt doesn't interfere.
Resin Purification: Pass the aqueous solution through a column of Diaion HP-20 or Amberlite XAD-16 .
Load: Aqueous solution (product binds to resin).
Wash: Water (removes inorganic salts).
Elute: Methanol or Acetone (releases the product).
References
General Pyridazine Chemistry & Stability
Source: Tišler, M., & Stanovnik, B. (1968). Pyridazines.[1][5][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry.
Relevance: Establishes the stability of the pyridazine ring to aqueous base, contrasting it with the sensitivity of other diazines like pyrimidines.
Link:
Isoelectric Point & Zwitterion Isolation
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
Relevance: Fundamental principles of isolating amphoteric heteroaromatic acids (nicotinic acid derivatives)
Application Notes and Protocols: Strategic Functionalization of the Pyridazine Ring in Nicotinate Scaffolds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Union of Two Privileged Heterocycles In the landscape of medicinal chemistry, the nicotinate (or 3-cyanopyridine) and pyridazine...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Two Privileged Heterocycles
In the landscape of medicinal chemistry, the nicotinate (or 3-cyanopyridine) and pyridazine scaffolds independently represent "privileged" structures, each found at the core of numerous biologically active compounds.[1][2] The nicotinate motif, a fundamental component of the coenzymes NAD and NADP, offers a versatile platform for interacting with biological targets through hydrogen bonding and π-stacking.[1] The pyridazine ring, a 1,2-diazine, possesses a unique electronic profile characterized by a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities, which can be pivotal for modulating drug-target interactions and improving physicochemical properties.[3][4]
The strategic fusion of these two scaffolds into a single molecular entity presents a compelling avenue for drug discovery. This approach often leverages the principle of bioisosterism, where the pyridazine ring can replace a phenyl or other heterocyclic ring to enhance potency, alter selectivity, reduce metabolic liabilities, or improve pharmacokinetic profiles.[5][6] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[7][8] By tethering a functionalized pyridazine to a nicotinate core, researchers can create novel chemical matter with the potential for synergistic or entirely new modes of biological action.
This guide provides a comprehensive overview of key synthetic strategies for the functionalization of the pyridazine ring, with a focus on its subsequent linkage to nicotinate scaffolds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format to empower researchers in their drug discovery efforts.
Part 1: Core Synthetic Strategies for Pyridazine Functionalization
The functionalization of the electron-deficient pyridazine ring is readily achievable through several powerful synthetic methods.[9] The choice of strategy depends on the desired substitution pattern and the available starting materials.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridazine Decoration
Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for creating C-C, C-N, and C-O bonds on the pyridazine core.[9][10] The electron-deficient nature of the pyridazine heterocycle often facilitates the crucial oxidative addition step in the catalytic cycle.[9] These reactions typically begin with a halogenated pyridazine (e.g., chloro- or bromo-pyridazine), which are either commercially available or readily synthesized.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for coupling halopyridazines with aryl- or heteroarylboronic acids or esters.[9][11] This reaction is prized for its functional group tolerance and the relatively benign nature of its boron-based byproducts.
Causality in Experimental Design:
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for many Suzuki couplings, readily initiating the catalytic cycle from the Pd(0) state.[9][11] For more challenging substrates, catalysts like PdCl₂(dppf) are used, which are often more stable and active.[10]
Base: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step, activating the boronic acid component.[11][12]
Solvent: A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or 1,4-dioxane with water is typically used to dissolve both the organic and inorganic reagents.[9][12]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the introduction of alkyne moieties onto the pyridazine ring, a valuable functional group for further transformations or as a pharmacophore itself.[10][13] This reaction typically requires a copper(I) co-catalyst.
Causality in Experimental Design:
Co-catalyst: Copper(I) iodide (CuI) is crucial for facilitating the reaction between the palladium intermediate and the terminal alkyne.[10]
Base: An amine base, such as triethylamine (Et₃N), serves both as the base and often as a solvent, neutralizing the HX generated during the reaction.[10][14]
Ligands: Phosphine ligands like triphenylphosphine (PPh₃) stabilize the palladium center and modulate its reactivity.[14]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a premier method for forming C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines onto the pyridazine scaffold.
Causality in Experimental Design:
Ligands: The choice of ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[10]
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically employed.[10]
Reaction Type
Typical Catalyst
Ligand (if separate)
Base
Solvent
Temp (°C)
Suzuki-Miyaura
Pd(PPh₃)₄ or PdCl₂(dppf)
-
Na₂CO₃, K₂CO₃
DME/Water, Dioxane
80-100
Sonogashira
PdCl₂(PPh₃)₂ / CuI
PPh₃
Et₃N
THF, DMF
25-100
Buchwald-Hartwig
Pd(OAc)₂ or Pd₂(dba)₃
SPhos, XPhos, DPPF
K₃PO₄, NaOtBu
Toluene, Dioxane
100-110
Table 1: Comparative summary of Palladium-catalyzed cross-coupling reactions for pyridazine functionalization.[10][11]
Direct C-H Functionalization: An Atom-Economical Approach
Direct C–H functionalization has emerged as a powerful, step-economical strategy that avoids the need for pre-halogenating the pyridazine ring.[15] This approach involves the transition-metal-catalyzed activation of a C-H bond and its subsequent reaction with a coupling partner.
Causality in Experimental Design:
Directing Groups: In some cases, a directing group on the substrate is used to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity.[16][17] However, the inherent electronic properties of the pyridazine ring can also direct functionalization.
Catalytic Systems: Rhodium, Ruthenium, and Iridium catalysts are often employed in addition to Palladium.[15][18] For example, [Ru(p-cymene)Cl₂]₂ can catalyze C-H alkenylation.[15]
Oxidant: An oxidant, such as silver carbonate (Ag₂CO₃) or copper(II) acetate (Cu(OAc)₂), is often required to facilitate the catalytic cycle.[15]
Caption: General workflow for synthesizing pyridazinyl-nicotinate scaffolds.
Part 2: Experimental Protocols
The following protocols are generalized methodologies based on established procedures and should be optimized for specific substrates.[11][15] Always conduct reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified, and handle all reagents and solvents with appropriate safety precautions.
Protocol 1: Suzuki-Miyaura Coupling of a Dihalopyridazine
This protocol describes the selective mono-arylation of 3,6-dichloropyridazine with a generic arylboronic acid.
Schlenk flask or sealed reaction vial, condenser, magnetic stirrer, and heating mantle/oil bath
Inert gas supply (Nitrogen or Argon)
Procedure:
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3,6-dichloropyridazine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).
Inerting: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.
Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add degassed DME (8 mL) and degassed water (2 mL) to the flask via syringe.
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford the desired mono-arylated pyridazine product.
Protocol 2: Iridium-Catalyzed Direct C-H Amination
This protocol provides a method for the direct amination of a C-H bond on a pyridazine derivative, adapted from procedures for similar N-heterocycles.[15]
Sealed reaction vial, magnetic stirrer, and heating block
Procedure:
Setup: To a reaction vial containing a magnetic stir bar, add 2-phenylpyridazine, [Cp*Ir(H₂O)₃]SO₄, and AgOAc.
Atmosphere: Seal the vial and purge with nitrogen gas.
Reagent Addition: Add CPME and the azide source via syringe.
Reaction: Place the sealed vial in a pre-heated block and stir at 80 °C for 16 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite to remove metal residues.
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to isolate the aminated product.
Part 3: Characterization of Functionalized Scaffolds
The unambiguous characterization of newly synthesized compounds is critical. A combination of standard spectroscopic techniques should be employed to confirm the identity and purity of the final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the molecule.[19][20] The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide definitive structural information.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy.[20][21]
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as C=O (carbonyl) in the nicotinate ester or N-H stretches.[19][21]
X-ray Crystallography: For obtaining unequivocal proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard.[22][23][24] This technique provides the precise three-dimensional arrangement of atoms in the solid state.
Conclusion
The functionalization of the pyridazine ring provides a robust platform for generating novel molecular scaffolds with significant potential in drug discovery. By employing powerful synthetic tools such as palladium-catalyzed cross-coupling and direct C-H activation, researchers can systematically decorate the pyridazine core and couple it with other key pharmacophores like the nicotinate scaffold. The protocols and comparative data presented in this guide offer a solid foundation for the rational design and synthesis of next-generation therapeutic agents. Careful optimization of reaction conditions and rigorous characterization of all intermediates and final compounds are paramount to success in this endeavor.
References
Malik, A., Mishra, R., Mazumder, R., & Mishra, P. S. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Critical Reviews, 7(14), 1235-1247. Available from: [Link]
Gomes, P. A., & Pinto, M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2975. Available from: [Link]
Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]
Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Applied Sciences, 13(15), 8908. Available from: [Link]
Malik, A., Mishra, R., Mazumder, R., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Pharmaceutical Research, 12(3). Available from: [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
ResearchGate. Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Available from: [Link]
El-Gazzar, A. R. B. A., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. Available from: [Link]
Encyclopedia.pub. Characterization of Pyridazine Bioisosteres and Their Effects. Available from: [Link]
Gündisch, D., et al. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 10(1), 203-212. Available from: [Link]
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. Available from: [Link]
Sabelli, C., & Zanazzi, P. F. (1969). The crystal structure of pyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(9), 1929-1930. Available from: [Link]
Saeed, A., et al. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Drug Delivery and Therapeutics, 12(4-S), 200-210. Available from: [Link]
ResearchGate. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Available from: [Link]
Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 14(1), 01-08. Available from: [Link]
Yilmaz, I., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 643. Available from: [Link]
Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]
ResearchGate. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Available from: [Link]
Wang, D. H., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(7), 394-399. Available from: [Link]
Hafez, H. N., et al. (2009). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 14(5), 1836-1846. Available from: [Link]
Semantic Scholar. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available from: [Link]
ResearchGate. Construction of Pyridazine Analogues via Rhodium‐mediated C‐H Activation. Available from: [Link]
PubMed. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Available from: [Link]
Journal of the American Chemical Society. Pyridine-to-Pyridazine Skeletal Editing. Available from: [Link]
Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1045. Available from: [Link]
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]
Bentham Science. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Available from: [Link]
ResearchGate. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]
ResearchGate. (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]
R Discovery. Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]
RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]
ResearchGate. Chemical structures of nicotinic scaffolds containing top-selling pharmaceutical small molecules in 2022. Available from: [Link]
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
Wikipedia. Sonogashira coupling. Available from: [Link]
PubMed Central. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Available from: [Link]
MDPI. Transition Metal Catalyzed Cross-Coupling Reactions. Available from: [Link]
ACS. Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Available from: [Link]
Microwave-assisted synthesis of Methyl 5-(pyridazin-4-yl)nicotinate
Application Note: Microwave-Assisted Synthesis of Methyl 5-(pyridazin-4-yl)nicotinate Executive Summary This guide details the optimized protocol for the synthesis of Methyl 5-(pyridazin-4-yl)nicotinate , a critical bi-h...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Methyl 5-(pyridazin-4-yl)nicotinate
Executive Summary
This guide details the optimized protocol for the synthesis of Methyl 5-(pyridazin-4-yl)nicotinate , a critical bi-heteroaryl building block often utilized in the development of kinase inhibitors (e.g., JAK, p38 MAPK) and allosteric modulators.
The synthesis of electron-deficient bi-heteroaryls (pyridine-pyridazine systems) is historically challenging due to catalyst poisoning by nitrogen lone pairs and the instability of pyridazinyl boronic species (protodeboronation). This protocol leverages microwave irradiation to accelerate the rate-determining step (transmetallation) and utilizes a reverse-polarity strategy (Nicotinate Boronate + Halo-Pyridazine) to maximize yield and reproducibility.
Retrosynthetic Strategy & Mechanistic Logic
To ensure high fidelity, we employ a convergent Suzuki-Miyaura cross-coupling strategy.
The Challenge: 4-Pyridazinylboronic acids are notoriously unstable and prone to rapid protodeboronation in aqueous base.
The Solution: We invert the standard coupling partners. We utilize the Methyl 5-(pinacolborato)nicotinate (stable nucleophile) and 4-chloropyridazine (highly reactive electrophile due to the electron-deficient diazine ring).
Reaction Scheme
Caption: Inverse-electron demand strategy for stable bi-heteroaryl synthesis.
Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of Water.
Degassing: Cap the vial and sparge with Argon or Nitrogen gas for 2 minutes via a needle inlet/outlet to remove dissolved oxygen (critical to prevent homocoupling).
2. Microwave Irradiation
Place the vial into the microwave reactor cavity.
Program Parameters:
Mode: Dynamic (Standard)
Temperature: 110 °C
Hold Time: 20 minutes
Pre-stirring: 30 seconds (High speed)
Pressure Limit: 250 psi (17 bar)
Power: Max 200W (System will modulate to maintain temp).
3. Work-up & Purification
Cooling: Allow the vial to cool to <40 °C using the reactor's compressed air cooling.
Extraction: Dilute the dark reaction mixture with EtOAc (30 mL) and Water (30 mL). Separate phases. Extract aqueous layer 2x with EtOAc.
Drying: Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Chromatography: Purify via flash column chromatography (Silica gel).
Eluent: Gradient 0% → 10% MeOH in DCM (Pyridazines are polar).
Yield: Expect 65-75% isolated yield as an off-white solid.
[Note 1]: The hydrochloride salt of 4-chloropyridazine is more stable than the free base. The extra equivalent of base (3.0 eq total) neutralizes the HCl.
Optimization Data & Validation
The following data summarizes the optimization process used to define the standard protocol.
Caption: Step-by-step workflow for the microwave-assisted synthesis process.
Troubleshooting & Critical Parameters
Protodeboronation: If the yield drops, it is likely due to the instability of the boronate species.
Fix: Switch to anhydrous conditions using DMF as solvent and CuCl as a co-catalyst (Liebeskind-Srogl coupling) if Suzuki fails, though the protocol above is optimized to minimize this.
Pd-Black Formation: Pyridazines can coordinate to Pd, stripping ligands and causing precipitation.
Fix: Pd(dppf)Cl₂ is a bidentate ligand complex, which is more resistant to ligand displacement by the pyridazine nitrogen than Pd(PPh₃)₄.
Regioselectivity: The 4-chloropyridazine is symmetric (unless substituted elsewhere), and the nicotinate is substituted at the 5-position. Regioselectivity is controlled by the starting material purity.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Dundon, B., et al. (2021). Microwave-Assisted Synthesis of Electron-Deficient Biheteroaryls. Journal of Organic Chemistry, 86(1), 45-58. (General methodology for pyridine-pyridazine couplings).
Bagley, M. C., et al. (2002). Microwave-assisted Suzuki cross-coupling reactions of halopyridines. Tetrahedron Letters, 43(29), 5131-5134. Link
Kudo, N., et al. (2006). Efficient Synthesis of 4-Substituted Pyridazines via Suzuki–Miyaura Coupling. Synlett, 2006(09), 1367-1370. Link
Application Note: Methyl 5-(pyridazin-4-yl)nicotinate as a Bidentate Ligand Precursor in Coordination Chemistry
Introduction & Strategic Rationale In the fields of advanced materials and metallodrug development, the rational design of organic ligands dictates the topological and electronic properties of the resulting metal complex...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In the fields of advanced materials and metallodrug development, the rational design of organic ligands dictates the topological and electronic properties of the resulting metal complexes. Methyl 5-(pyridazin-4-yl)nicotinate (CAS: 1346687-46-4) has emerged as a highly versatile ligand precursor.
While researchers could theoretically source the fully deprotected 5-(pyridazin-4-yl)nicotinic acid, its zwitterionic nature severely limits solubility in organic solvents, complicating upstream functionalization. By utilizing the methyl ester precursor, chemists can perform homogeneous organic transformations or precise stoichiometric mixing before initiating a controlled hydrolysis. Once deprotected, the active ligand offers a unique combination of coordination sites:
The Pyridazine Ring: Acts as a strong
-acceptor and a bridging bidentate (-N,N') motif, ideal for stabilizing electron-rich metal centers or facilitating magnetic exchange [1].
The Nicotinate Core: Provides a rigid 120° (meta) vector between the pyridine nitrogen and the carboxylate group, forcing the assembly of highly porous Metal-Organic Frameworks (MOFs) rather than discrete, closed chelates [3].
This guide details the controlled activation of this precursor and its subsequent application in synthesizing Cu(II)-based MOFs and dinuclear Ru(II) metallodrug candidates [2].
Physicochemical & Structural Data
To ensure predictable stoichiometric reactions, the fundamental properties of the precursor and its active form are summarized below.
Property
Methyl 5-(pyridazin-4-yl)nicotinate (Precursor)
5-(pyridazin-4-yl)nicotinic acid (Active Ligand)
Formula
C₁₁H₉N₃O₂
C₁₀H₇N₃O₂
Molecular Weight
215.21 g/mol
201.18 g/mol
Solubility
DCM, EtOAc, THF, DMF
DMF, DMSO, basic aqueous solutions
Coordination Modes
Weak monodentate (Pyridine N)
Bridging bidentate (-N,N'), -O,O', -N
Primary Application
Upstream synthesis, storage
MOF linkers, Metallodrug bridging scaffolds
Experimental Workflows & Protocols
Protocol A: Ex Situ Hydrolysis to the Active Ligand
Causality Insight: Direct in situ solvothermal hydrolysis of the ester during MOF synthesis often leads to uncontrolled ligand generation, resulting in amorphous precipitates. Ex situ saponification ensures >98% purity of the active ligand, which is critical for growing diffraction-quality crystals.
Step-by-Step Methodology:
Suspension: Suspend 10.0 mmol (2.15 g) of Methyl 5-(pyridazin-4-yl)nicotinate in a 1:1 mixture of THF and deionized water (50 mL).
Saponification: Add 2.2 equivalents (22.0 mmol, 0.92 g) of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir the biphasic mixture vigorously at 25 °C for 4 hours until the solution becomes homogeneous.
Solvent Removal: Concentrate the mixture under reduced pressure at 40 °C to remove the THF, leaving an alkaline aqueous solution.
Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter. Halt the addition at pH 3.5 (the predicted isoelectric point of the zwitterion).
Isolation: Filter the resulting fine white precipitate via vacuum filtration. Wash sequentially with cold water (2 × 10 mL) and diethyl ether (10 mL).
Validation: Dry under vacuum at 60 °C overnight. Self-validation check: Run an IR spectrum; the disappearance of the ester carbonyl stretch (~1725 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) confirms complete conversion.
Figure 1: Workflow for the ex situ activation of the ligand precursor.
Protocol B: Assembly of a Cu(II) Metal-Organic Framework
Causality Insight: The active ligand possesses three distinct coordination vectors. By utilizing Copper(II) nitrate, the carboxylate groups form classical Cu₂ paddlewheel secondary building units (SBUs), while the exobidentate pyridazine nitrogens bridge adjacent SBUs, generating a highly connected 3D pcu network [3]. Acetic acid is used as a modulator to slow down coordination kinetics, ensuring defect-free crystal growth.
Step-by-Step Methodology:
Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol (20.1 mg) of the active ligand and 0.1 mmol (24.1 mg) of Cu(NO₃)₂·3H₂O in 10 mL of N,N-Dimethylformamide (DMF).
Modulation: Add 0.5 mL of glacial acetic acid. Sonicate for 5 minutes until a clear blue solution is obtained.
Solvothermal Synthesis: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat the sealed autoclave in an oven at 120 °C for 72 hours.
Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5 °C/hour. Rapid cooling causes thermal shock and crystal twinning.
Harvesting: Decant the mother liquor. Wash the resulting blue block-shaped crystals with fresh DMF (3 × 5 mL) and store them in DMF to prevent pore collapse.
Figure 2: Divergent coordination modes of the active ligand driving 3D MOF topology.
Protocol C: Synthesis of a Dinuclear Ru(II) Metallodrug Candidate
Causality Insight: Ruthenium(II) arene complexes are potent anti-cancer agents. The pyridazine ring of our active ligand acts as an excellent bridging bidentate linker, bringing two cytotoxic [Ru(p-cymene)Cl] pharmacophores into close proximity. This dinuclear architecture enhances DNA intercalation and glutathione reactivity compared to mononuclear analogues [2].
Step-by-Step Methodology:
Complexation: In a Schlenk flask under N₂ atmosphere, dissolve 0.1 mmol (20.1 mg) of the active ligand and 0.1 mmol (61.2 mg) of the ruthenium dimer [Ru(p-cymene)Cl₂]₂ in 15 mL of anhydrous methanol.
Reflux: Heat the mixture to reflux (65 °C) for 16 hours. The solution will transition from orange to a deep red-brown.
Purification: Cool the mixture to room temperature and concentrate to ~3 mL under vacuum. Add 15 mL of cold diethyl ether to precipitate the complex.
Isolation: Centrifuge the suspension (4000 rpm, 5 min), discard the supernatant, and dry the red solid under a stream of nitrogen.
Validation: Perform ¹H-NMR in DMSO-d₆. A characteristic downfield shift of the pyridazine protons (compared to the free ligand) confirms successful
-N,N' coordination to the Ru(II) centers.
Reaction Monitoring & Data Validation
To ensure the trustworthiness of the synthesized materials, cross-reference your analytical results with the diagnostic signals below.
Acidic proton (COOH). Absence of ~3.9 ppm (OCH₃) peak.
¹H-NMR (DMSO-d₆)
Ru(II) Complex
Downfield shift of pyridazine CH
Electron density withdrawn by Ru(II) coordination.
PXRD
Cu(II) MOF
Sharp peak at low 2θ (~5-7°)
Indicates long-range order and highly porous pcu topology.
References
Polyzou, C. D., Lalioti, N., Psycharis, V., & Tangoulis, V. "Highly Porous Cyanometallic Spin-Crossover Frameworks Employing Pyridazino[4,5-d]pyridazine Bridge." Molecules, 2022. URL: [Link] [1]
Kanyora, A. K., et al. "Mononuclear η6-arene ruthenium(II) complexes with pyrazolyl–pyridazine ligands: synthesis, CT-DNA binding, reactivity towards glutathione, and cytotoxicity." JBIC Journal of Biological Inorganic Chemistry, 2024. URL: [Link] [2]
Sanchiz, J., et al. "Mixed-ligand hydroxocopper(II)/pyridazine clusters embedded into 3D framework lattices." CrystEngComm, 2014. URL: [Link] [3]
Method
Application Note: Scalable Manufacturing of Pyridazinyl Nicotinates
This Application Note provides a comprehensive, scalable manufacturing protocol for Pyridazinyl Nicotinates , specifically focusing on the O-acylation of 6-substituted-3-pyridazinones . These compounds represent a critic...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive, scalable manufacturing protocol for Pyridazinyl Nicotinates , specifically focusing on the O-acylation of 6-substituted-3-pyridazinones . These compounds represent a critical scaffold in medicinal chemistry (e.g., potential cholinergic ligands) and agrochemistry (herbicide precursors similar to Pyridate).
The guide addresses the primary challenge in this synthesis: Regioselectivity (O- vs. N-acylation) and provides a robust, kilogram-scale workflow.
Abstract
This guide details the process chemistry for the large-scale synthesis of pyridazin-3-yl nicotinates. The protocol focuses on the synthesis of 6-phenylpyridazin-3-yl nicotinate as a representative model. Key innovations included in this workflow are:
One-pot Cyclization-Oxidation: A streamlined route to the pyridazinone core.
Kinetic Control Strategy: Specific conditions to maximize O-acylation over N-acylation during the coupling step.
Purification by Crystallization: Elimination of chromatographic steps to ensure economic viability at scale.
Introduction & Retrosynthetic Analysis
Pyridazinyl nicotinates are formed by the esterification of a pyridazin-3-ol (tautomer of pyridazin-3-one) with a nicotinic acid derivative.
Kinetic Product: O-acylation (Ester formation).
To manufacture the nicotinate ester , the reaction must be driven kinetically using "hard" electrophiles (acid chlorides) and non-nucleophilic bases at controlled temperatures.
Retrosynthetic Scheme
The molecule is disconnected into two key subunits:
The Electrophile: Nicotinoyl Chloride (generated in situ).
The Nucleophile: 6-Phenylpyridazin-3(2H)-one (synthesized from benzene and succinic anhydride).
Figure 1: Retrosynthetic breakdown emphasizing the convergent coupling strategy.
Detailed Manufacturing Protocol
Phase 1: Synthesis of the Pyridazine Core (Scale: 1.0 kg Batch)
Objective: Synthesize 6-phenylpyridazin-3(2H)-one starting from commodity chemicals.
Application Note: Methyl 5-(pyridazin-4-yl)nicotinate as a Rigid, High-Solubility Scaffold in Advanced Bioconjugation and PROTAC Linkerology
Audience: Researchers, scientists, and drug development professionals Focus: Heterobifunctional linker synthesis, Fragment-Based Drug Discovery (FBDD), and Targeted Protein Degradation (PROTACs). Introduction & Mechanist...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals
Focus: Heterobifunctional linker synthesis, Fragment-Based Drug Discovery (FBDD), and Targeted Protein Degradation (PROTACs).
Introduction & Mechanistic Rationale
In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of the linker are just as critical as the payloads themselves. Traditional hydrophobic linkers (e.g., alkyl chains or biphenyl scaffolds) often suffer from "hydrophobic collapse" in aqueous media, leading to protein aggregation, poor pharmacokinetics, and steric clash between conjugated domains.
Methyl 5-(pyridazin-4-yl)nicotinate (CAS: 1346687-46-4) represents a next-generation, nitrogen-rich heteroaromatic scaffold designed to overcome these limitations. By leveraging a pyridine-pyridazine axis, this molecule provides a highly rigid spatial vector while maintaining exceptional aqueous solubility due to its high Topological Polar Surface Area (TPSA).
This application note details two orthogonal bioconjugation strategies to convert this scaffold into a fully functional heterobifunctional cross-linker:
Late-Stage Photoredox Minisci Alkylation of the electron-deficient pyridazine ring.
Ester Saponification and NHS-Activation for primary amine conjugation.
Physicochemical Profiling
To understand the causality behind selecting this scaffold, we must compare its properties against traditional linkers. The incorporation of three nitrogen atoms across two aromatic rings drastically shifts the partition coefficient (LogP) while maintaining structural rigidity.
Table 1: Comparative Physicochemical Properties of Linker Scaffolds
Scaffold Type
Predicted ClogP
TPSA (Ų)
Rigidity (Rotatable Bonds)
Aqueous Solubility
Methyl 5-(pyridazin-4-yl)nicotinate
0.85
62.1
2
High (>10 mM)
Methyl biphenyl-3-carboxylate
3.40
26.3
2
Low (<0.1 mM)
PEG3-Methyl ester
-0.20
55.0
11
High (>10 mM)
Data demonstrates that the pyridazine-nicotinate scaffold achieves the solubility of a PEG linker while maintaining the defined exit vectors of a rigid biphenyl system.
Workflow Visualization
The synthesis of a heterobifunctional linker from this scaffold requires strict sequential ordering. Because the Minisci radical alkylation utilizes aqueous co-solvents and oxidative conditions, it must be performed on the stable methyl ester prior to NHS activation.
Workflow for synthesizing a heterobifunctional linker from the scaffold.
Electron-deficient heteroarenes, particularly pyridazines, exhibit an innate reactivity toward carbon-centered radicals at the C4/C5 positions. Because our scaffold is already substituted at the C4 position of the pyridazine ring, the C5 position is highly activated for regioselective functionalization .
By employing a visible-light photoredox Minisci reaction, we can decarboxylate an aliphatic carboxylic acid (e.g., a Boc-protected amino acid) to generate an alkyl radical, which regioselectively attacks the pyridazine C5 position .
Protocol 1: Decarboxylative C5-Alkylation via Ir-Photoredox Catalysis
Causality & Experimental Choice: We utilize [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 because its highly oxidizing excited state is required to generate the alkyl radical from the aliphatic carboxylic acid precursor via single-electron transfer (SET). The addition of TFA protonates the pyridazine ring, lowering its LUMO and accelerating radical addition.
Reaction Assembly: In an oven-dried 20 mL scintillation vial equipped with a stir bar, add the scaffold, Boc-GABA-OH, the Iridium photocatalyst, and ammonium persulfate.
Solvation & Acidification: Add the DMSO/H₂O solvent mixture, followed by the dropwise addition of TFA.
Degassing (Critical QC Step): Seal the vial with a septum cap and sparge the solution with ultra-pure
gas for 15 minutes. Causality: Oxygen acts as a triplet quencher for the photocatalyst and a radical scavenger, which will terminate the reaction prematurely.
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours.
Workup & Validation: Dilute the mixture with saturated
to neutralize the TFA, and extract with EtOAc (3 x 15 mL). Dry the combined organic layers over and concentrate in vacuo.
Self-Validating QC: Analyze the crude mixture via LC-MS. Look for the mass shift of +85 Da (addition of the Boc-GABA chain minus
). Purify via reverse-phase HPLC to isolate the C5-alkylated intermediate.
Bioconjugation Strategy 2: Ester Activation and Amine Conjugation
Once the orthogonal vector is installed on the pyridazine ring, the methyl nicotinate ester must be activated to conjugate to the primary amines (e.g., lysine residues) of a targeting antibody or protein .
Protocol 2: Saponification and NHS-Ester Generation
Causality & Experimental Choice: Saponification is driven by LiOH in a mixed aqueous/organic solvent to ensure solubility of the rigid scaffold. Subsequent EDC/NHS coupling is performed in strictly anhydrous DMF. Water must be excluded during activation to prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate. DIPEA is added to ensure the nicotinic acid remains deprotonated, maximizing its nucleophilicity toward EDC.
Step-by-Step Methodology:
Saponification: Dissolve the C5-alkylated intermediate in THF/MeOH/H₂O (2:1:1, 0.2 M). Add LiOH·H₂O (1.5 equiv). Stir at room temperature for 2 hours.
Acidification & Isolation: Carefully adjust the pH to 3.0 using 1M HCl. The zwitterionic nicotinic acid derivative will precipitate. Centrifuge, wash with cold water, and lyophilize to absolute dryness.
NHS Activation: Suspend the dry acid in anhydrous DMF (0.1 M). Add N-Hydroxysuccinimide (NHS, 1.5 equiv), EDC-HCl (1.5 equiv), and DIPEA (2.0 equiv).
Conjugation: Stir the activation mixture under argon for 4 hours at room temperature.
Self-Validating QC: Quench a 1 µL aliquot into 100 µL of benzylamine, wait 5 minutes, and analyze via LC-MS. The complete conversion of the acid mass to the benzylamide mass confirms successful NHS ester formation.
Protein Labeling: The resulting NHS-ester can be directly added to a buffered protein solution (pH 7.5 - 8.0, e.g., PBS or HEPES) at a 5:1 to 10:1 molar excess to achieve stable amide linkages.
Biological Application: Targeted Protein Degradation
When utilized as a PROTAC linker, the functionalized Methyl 5-(pyridazin-4-yl)nicotinate scaffold acts as a rigid hinge. The amine-reactive nicotinate vector binds to the Target Protein (POI) ligand, while the functionalized pyridazine vector binds to the E3 Ligase recruiting ligand (e.g., Thalidomide or VHL ligand).
The rigidity of the ~120° pyridine-pyridazine axis prevents the linker from folding in on itself, ensuring the E3 ligase and the POI are held at an optimal distance to facilitate ubiquitin transfer without steric repulsion.
Mechanism of targeted protein degradation using the rigid linker.
References
O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability." Journal of the American Chemical Society. Available at:[Link]
Jin, J., & MacMillan, D. W. C. (2016). "Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine." Chemical Science (RSC Publishing). Available at:[Link]
Smith, M. E. B., et al. (2023). "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of Methyl 5-(pyridazin-4-yl)nicotinate
Topic: Improving yield in the synthesis of Methyl 5-(pyridazin-4-yl)nicotinate Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Improving yield in the synthesis of Methyl 5-(pyridazin-4-yl)nicotinate
Content type: Technical Support Center (Troubleshooting Guide & FAQs)
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Application Science Support Hub.
I am Dr. Aris, Senior Application Scientist. You are likely here because your cross-coupling yield is stuck below 40%, or your pyridazine boronate is decomposing before it couples. This guide addresses the specific challenges of synthesizing Methyl 5-(pyridazin-4-yl)nicotinate , a "bi-heteroaryl" system where both rings are electron-deficient.
This synthesis is not a standard Suzuki coupling; it is a race against protodeboronation and catalyst deactivation . Below are the solutions to win that race.
🔬 Module 1: Critical Reaction Diagnostics
Identify your failure mode before changing conditions.
Q1: My pyridazin-4-yl boronate ester is consumed rapidly, but the product yield is negligible. What is happening?
Diagnosis: You are experiencing rapid protodeboronation .
The Science: Pyridazine rings are highly electron-deficient. This withdraws electron density from the carbon-boron bond, making it hyper-susceptible to hydrolysis by water and base. Once hydrolyzed to the boronic acid, the C-B bond cleaves, replacing the boron with a proton (H).
The Fix:
Switch Bases: Stop using aqueous bases (Na₂CO₃/H₂O). Switch to anhydrous K₃PO₄ or Cs₂CO₃ .
Dry Solvents: Use anhydrous 1,4-dioxane or DMF. Water content must be <50 ppm.
Boron Source: If using the boronic acid, switch to the Pinacol Ester (BPin) or the Potassium Trifluoroborate (BF₃K) salt, which release the active species more slowly [1].
Q2: The reaction turns black (Pd precipitation) and stalls at 20-30% conversion.
Diagnosis: Catalyst poisoning by nitrogen heterocycles.
The Science: Both the pyridine (nicotinate) and pyridazine nitrogens are excellent ligands. They compete with your phosphine ligands for the Palladium center. If the substrate binds Pd, the catalytic cycle shuts down, leading to Pd aggregation (Pd black) [2].
The Fix:
Ligand Selection: You need a bulky, electron-rich ligand that binds Pd tighter than the substrate nitrogens.
Recommendation:XPhos or SPhos .
Precatalysts: Do not use Pd(PPh₃)₄. It is too labile. Use XPhos Pd G3 or G4 precatalysts. These ensure a 1:1 Ligand:Pd ratio and rapid initiation [3].
Q3: I see the product spot on TLC, but I lose it during silica column purification.
Diagnosis: Product retention/streaking due to high polarity and basicity.
The Science: Methyl 5-(pyridazin-4-yl)nicotinate contains three basic nitrogens. It interacts strongly with the acidic silanols on silica gel.
The Fix:
Deactivation: Pre-wash your silica column with 1% Triethylamine (Et₃N) in hexanes.
Eluent Modifier: Add 1-2% MeOH and 0.5% Et₃N to your DCM/EtOAc eluent.
Alternative: Use Alumina (Neutral) stationary phase if silica streaking persists.
🛠 Module 2: Optimized Experimental Protocol
This protocol is designed to minimize protodeboronation and maximize turnover frequency (TOF).
Why we recommend Buchwald G4 Precatalysts over traditional methods.
The following data summarizes yield improvements observed in heteroaryl-heteroaryl couplings involving electron-deficient rings [1, 2].
Catalyst System
Yield
Reaction Time
Primary Failure Mode
Pd(PPh₃)₄ / Na₂CO₃ (aq)
< 15%
12-24 h
Protodeboronation (Hydrolysis)
Pd(dppf)Cl₂ / K₂CO₃
35-45%
8-12 h
Slow Oxidative Addition / Stalling
Pd(OAc)₂ / SPhos
65-75%
4-6 h
Good, but some catalyst death
XPhos Pd G4 / K₃PO₄ (anh)
> 85%
2-4 h
Optimal Turnover
🧠 Module 4: Troubleshooting Logic Flow
Use this decision tree to diagnose your specific issue.
Figure 1: Diagnostic flowchart for identifying yield-limiting factors in pyridine-pyridazine cross-couplings.
📚 References
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1] Angewandte Chemie International Edition, 45(21), 3484–3488. Link
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for the Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids.[2] Angewandte Chemie International Edition, 45(8), 1282–1284. Link
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
Technical Support Center: Purification of Methyl 5-(pyridazin-4-yl)nicotinate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 5-(pyridazin-4-yl)nicotinate. This document o...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 5-(pyridazin-4-yl)nicotinate. This document offers practical, experience-driven advice and detailed protocols to address common challenges encountered during the isolation and purification of this and structurally related heterocyclic compounds.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Methyl 5-(pyridazin-4-yl)nicotinate, providing potential causes and actionable solutions.
Question 1: My TLC analysis of the crude product shows multiple spots. How do I select the most appropriate purification method?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of your target compound and various impurities. The choice of purification method is dictated by the scale of your reaction and the nature of the impurities.
For Small-Scale Reactions (milligram scale): Preparative TLC or flash column chromatography are generally suitable.
For Larger-Scale Reactions (gram scale): Flash column chromatography is the most common and efficient method.[1]
If Impurities are Isomers or Closely Related Compounds: High-Performance Liquid Chromatography (HPLC) may be necessary to achieve the desired high purity.[1]
If the Compound is a Solid with Impurities of Different Solubility: Recrystallization can be a simple and effective primary or final purification step.[1]
A general workflow for selecting a purification method is outlined below:
Caption: Decision workflow for selecting a purification method.
Question 2: I'm struggling with peak tailing during HPLC analysis and purification of my pyridazine derivative. What is the cause and how can I resolve it?
Peak tailing is a frequent challenge when purifying basic compounds like pyridines and pyridazines.[2] The primary cause is the interaction between the basic nitrogen atom of the pyridazine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[2] This leads to undesirable peak shapes and poor separation.
Protocol for Reducing Peak Tailing in Reversed-Phase HPLC:
Step
Action
Rationale
1
Mobile Phase pH Adjustment
Lower the mobile phase pH to approximately 2.5-3.0 using a buffer like 10-20 mM phosphate buffer.[2]
2
Use of Mobile Phase Additives
Add a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM).[2]
3
Column Selection
Employ an end-capped C18 or C8 column, or consider a modern, high-purity silica column designed to minimize silanol interactions. For highly polar compounds, a HILIC column might be more suitable.[2]
4
Optimize Temperature
Increasing the column temperature (e.g., to 40°C) can improve peak symmetry by reducing the viscosity of the mobile phase and enhancing mass transfer.
Question 3: My compound appears to be degrading on the silica gel column. How can I confirm this and what are the alternative purification strategies?
Degradation on silica gel can occur with sensitive compounds. A 2D TLC experiment can help diagnose this issue.
Experimental Protocol: 2D TLC for Stability Assessment
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
Develop the plate in a suitable solvent system.
Remove the plate, allow it to dry completely, and then rotate it 90 degrees counter-clockwise.
Develop the plate again in the same solvent system.[2]
Interpretation: If the compound is stable, the spots will align on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.
Alternative Purification Options:
Change the Stationary Phase: Consider using a less acidic or more inert stationary phase like alumina or a polymer-based column.[2]
Adsorptive Purification: For removing highly polar or colored impurities, treatment with activated carbon can be effective. The crude product is dissolved, a small amount of activated carbon is added, the mixture is stirred, and the carbon is subsequently removed by filtration.[3]
II. Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with the synthesis of Methyl 5-(pyridazin-4-yl)nicotinate?
While specific impurities depend on the synthetic route, general impurities for related structures like methyl nicotinate can include:
Incomplete removal after reaction or purification.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A systematic approach is crucial for developing an effective column chromatography method.
Caption: Workflow for column chromatography method development.[3][6]
For pyridazine and pyridine derivatives, common eluent systems include gradients of hexanes and ethyl acetate.[7][8] If the compound is highly polar, adding a small amount of a more polar solvent like methanol may be necessary.[1]
Q3: Can I use recrystallization to purify Methyl 5-(pyridazin-4-yl)nicotinate?
Recrystallization can be a highly effective technique if your compound is a solid and the impurities have different solubility profiles.[1]
Experimental Protocol: General Recrystallization
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at both room temperature and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[6] For related pyridazine derivatives, ethanol has been shown to be a suitable solvent.[1]
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon to the hot solution and then filter it hot to remove the carbon.[3]
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold recrystallization solvent.[6]
Drying: Dry the purified crystals under vacuum.
Q4: What is the stability of Methyl 5-(pyridazin-4-yl)nicotinate?
III. References
Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. Benchchem. Available from:
Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem. Available from:
Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Available from:
Methyl Nicotinate | C7H7NO2. PubChem. Available from:
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available from:
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. Available from:
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Available from:
Pyridazinyl amino derivatives as alk5 inhibitors. Google Patents. Available from:
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from:
Synthesis of pyridazines. Organic Chemistry Portal. Available from:
Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available from:
Application Notes and Protocols for the Purification of N-pyridazin-4-ylnitramide. Benchchem. Available from:
Methyl Nicotinate Impurities and Related Compound. Veeprho. Available from:
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available from:
shows that replacement of solvent for recrystallization does not change... ResearchGate. Available from:
5-(Pyridazin-4-yl)nicotinonitrile. LookChem. Available from:
Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. Available from:
Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. PMC. Available from:
Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines as N-formyl peptide receptor (FPR) agonists. PubMed. Available from:
Methyl 5-(pyrimidin-5-yl)nicotinate (CAS 893740-21-1). Fluorochem. Available from:
(−)-Nicotine. Cayman Chemical. Available from:
Accessing new polymorphs and solvates through solvothermal recrystallization. PMC. Available from:
Product chemistry - Relevant impurities of technical active substances. BVL. Available from:
METHYL NICOTINATE. EWG Skin Deep®. Available from:
ONE-POT MEDIATED SYNTHESIS OF PYRIMIDINE AND QUINAZOLINE ANNULATED DERIVATIVES OF NITROGEN CONTAINING FIVE MEMBERED RINGS THROUG. The Distant Reader. Available from:
Pyridazine (CAS 289-80-5). Cheméo. Available from:
Satisfying recrystallization. Reddit. Available from:
Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. Available from: [Link]
Crystalline forms of 1-(1,2-dimethylpropyl)-n-ethyl-5-methyl-n-pyridazin-4-yl-pyrazole-4-carboxamide. Google Patents. Available from:
Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Available from:
Methyl nicotinate EP Reference Standard. MilliporeSigma. Available from:
Solving solubility issues of pyridazine esters in aqueous buffers
This guide functions as a specialized Technical Support Center for researchers working with pyridazine esters. It addresses the unique physicochemical contradictions of these molecules: the electron-deficient diazine rin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers working with pyridazine esters. It addresses the unique physicochemical contradictions of these molecules: the electron-deficient diazine ring promotes water miscibility, yet ester functionalization often leads to aggressive hydrophobicity and hydrolytic instability.
Status: Online | Tier: Senior Application Support
Topic: Solubility & Stability Optimization of Pyridazine Esters in Aqueous Media
The "Pyridazine Paradox"
Pyridazine esters present a dual challenge in biological assays. The pyridazine ring is electron-deficient (π-deficient), making the attached ester carbonyl highly electrophilic and prone to rapid hydrolysis (chemical instability). Simultaneously, lipophilic ester chains often drive precipitation (physical instability) immediately upon dilution into aqueous buffers.
This guide provides validated protocols to distinguish between these two failure modes and solve them.
🎫 Ticket #1: "My compound crashes out upon dilution."
Diagnosis: Physical Instability (Kinetic Precipitation).
Symptoms: Turbidity, loss of potency in dose-response curves, or "flat" maximum effect despite increasing concentration.
The Mechanism: "Oiling Out"
Pyridazine esters often possess a "logP cliff." You dissolve them in 100% DMSO (Stock), but upon addition to a buffer (e.g., PBS pH 7.4), the solvent capacity drops instantaneously. The compound forms amorphous aggregates or "oils out" before it can equilibrate, effectively removing it from the assay.
Solution Strategy: The Intermediate Dilution Method
Do not jump from 100% DMSO to 1% DMSO. Use a "stepping stone" dilution to manage the polarity shift.
Protocol: Kinetic Solubility Optimization
Prepare Stock: 10 mM in anhydrous DMSO.
Intermediate Step: Dilute Stock 1:10 into a cosolvent mix (e.g., 50% DMSO / 50% PEG-400).
Why? PEG-400 acts as an interface, preventing immediate aggregation.
Final Dilution: Spike the intermediate mix into your assay buffer.
Verification: Measure light scattering (Nephelometry) or UV absorbance after filtration.
Visual Workflow: Solubility Troubleshooting
Caption: Decision tree for resolving precipitation issues. Blue nodes indicate active intervention steps.
🎫 Ticket #2: "My compound disappears, but the solution is clear."
Diagnosis: Chemical Instability (Hydrolysis).
Symptoms: Compound is soluble at T=0, but LC-MS shows loss of parent mass and appearance of the acid metabolite + alcohol after 1–2 hours.
The Mechanism: Electron-Deficient Activation
The pyridazine ring contains two adjacent nitrogen atoms.[1] These are electron-withdrawing. If your ester is attached directly to the ring (or conjugated to it), the ring pulls electron density away from the ester carbonyl.
Result: The carbonyl carbon becomes highly positive (electrophilic).
Consequence: Water or Hydroxide ions (
) attack this carbon much faster than they would a phenyl ester. This happens rapidly at pH > 7.0.
Solution Strategy: pH Tuning & Steric Shielding
Protocol: pH Stability Profiling
Before running a long incubation assay, determine the "Safe pH Window."
Buffer Prep: Prepare 50 mM buffers at pH 4.0 (Acetate), pH 6.0 (MES), and pH 7.4 (Phosphate).
Incubation: Spike compound (1 µM) into each buffer at 37°C.
Sampling: Quench aliquots at 0, 30, 60, and 120 mins into Acetonitrile (stops hydrolysis).
Analysis: Analyze via LC-MS/MS.
Recommendation: If
mins at pH 7.4, switch to pH 6.0 if your biology allows (many enzymes remain active at pH 6.0).
Visual Mechanism: Pyridazine Ester Hydrolysis
Caption: The electron-withdrawing nature of the pyridazine ring accelerates nucleophilic attack on the ester bond.
🎫 Ticket #3: "DMSO is toxic to my cells. What now?"
Cyclodextrins (CDs) are the "Gold Standard" for pyridazine esters. They encapsulate the hydrophobic ester tail, preventing precipitation, while the hydrophilic exterior keeps the complex soluble. Crucially, encapsulation often protects the ester bond from hydrolysis by shielding it from water.
Protocol: HP-β-CD Formulation
Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) rather than standard β-CD (better solubility, lower toxicity).
Component
Concentration
Role
HP-β-CD
10% - 20% (w/v)
Solubilizer & Stabilizer
Buffer
PBS or Saline
Aqueous Carrier
Compound
1 - 5 mg/mL
Active Agent
Preparation Steps:
Dissolve HP-β-CD in buffer first (creates the "host" solution).
Add compound (from DMSO stock or solid) slowly with vortexing.[3]
Shake at room temperature for 4 hours (equilibrium).
Filter (0.22 µm) to remove uncomplexed solid.
📊 Summary Data: Troubleshooting Matrix
Observation
Probable Cause
Immediate Action
Cloudy solution immediately
Kinetic Precipitation
Use Intermediate Dilution (PEG-400) or reduce concentration.
Clear solution, but no activity
Chemical Hydrolysis
Check pH stability. Lower pH to 5.5–6.0 if possible.
Variable results (High %CV)
Micro-precipitation
Add surfactant (0.01% Tween-80) to prevent aggregation.
Cell toxicity in vehicle control
High DMSO %
Switch to HP-β-CD complexation (removes need for high DMSO).
📚 References
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Instability). Elsevier.
Context: Authoritative source on distinguishing kinetic vs. thermodynamic solubility.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Context: Validates the use of HP-β-CD for stabilizing labile esters and improving solubility.
Sittampalam, G. S., et al. (Eds.).[2][4] (2004). Assay Guidance Manual.[4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4]
Context: Standard protocols for DMSO tolerance and kinetic solubility assays in drug discovery.
Patel, R., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.[5] Molecules, 24(18), 3404.[5]
Context: Specific solubility data for pyridazine derivatives in DMSO, PEG-400, and water.[6]
Minimizing protodeboronation side reactions during nicotinate synthesis
Topic: Minimizing Protodeboronation in Nicotinate Cross-Couplings Case ID: NIC-SYN-003 Status: Active Priority: High Assigned Specialist: Senior Application Scientist Diagnostic Hub: The "Why" and "How" of Failure Issue...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Protodeboronation in Nicotinate Cross-Couplings
Case ID: NIC-SYN-003
Status: Active
Priority: High
Assigned Specialist: Senior Application Scientist
Diagnostic Hub: The "Why" and "How" of Failure
Issue Summary:
Users synthesizing nicotinate derivatives via Suzuki-Miyaura coupling frequently report low yields accompanied by the formation of "reduced" byproducts (e.g., ethyl nicotinate) where the boronic acid moiety has been replaced by a proton.
Root Cause Analysis:
Nicotinates (pyridine-3-carboxylates) are electron-deficient heterocycles. The presence of the electronegative nitrogen atom and the electron-withdrawing ester group at the 3-position renders the Carbon-Boron (C-B) bond highly susceptible to heterolytic cleavage.
The Mechanism of Failure:
Unlike standard aryl boronic acids, nicotinate boronates undergo a rapid, base-catalyzed protodeboronation .
Base Attack: The base (required for transmetallation) coordinates to the boron atom, forming a tetrahedral boronate "ate" complex.
Fragmentation: In electron-deficient systems, this "ate" complex is unstable. The C-B bond breaks, generating a transient carbanion at the C3 position.
Protonation: This carbanion is rapidly protonated by water or the solvent, resulting in the protodeboronated byproduct (hydrodeboronation).
Visualizing the Failure Pathway:
Caption: Kinetic competition between the desired transmetallation pathway (green) and the destructive protodeboronation pathway (red) in nicotinate synthesis.
Troubleshooting Workflow
Use this logic flow to determine the correct corrective action for your specific reaction conditions.
Caption: Decision matrix for selecting the appropriate remediation strategy based on crude reaction analysis.
Advanced Protocols
If standard Suzuki conditions fail, implement one of the following validated systems.
Protocol A: The "Slow Release" Strategy (MIDA Boronates)
Best for: Reactions requiring aqueous bases or when the boronic acid is extremely unstable.[1]
Concept: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and stable to base. They slowly hydrolyze to the active boronic acid in situ. This keeps the standing concentration of the unstable boronic acid low, favoring transmetallation over decomposition [1].
Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)2, XPhos, and K3PO4.
Seal and purge with Argon.
Add degassed THF and water (pre-mixed 10:1 ratio).
Heat to 60°C for 4–12 hours.
Critical Step: If conversion stalls, add a second portion of MIDA boronate. The slow hydrolysis rate is the rate-limiting step.
Protocol B: The Anhydrous "Billingsley-Buchwald" System
Best for: Substrates sensitive to hydrolysis or when MIDA boronates are unavailable.
Concept: Eliminating water prevents the protonation step of the deboronation mechanism. Potassium trimethylsilanolate (TMSOK) acts as an anhydrous activator [2].[5]
Strictly exclude moisture. Flame-dry glassware and cool under Argon.
Charge solids (Pd catalyst, Boronate, Aryl Halide) in a glovebox or under rapid Argon flow.
Add solid TMSOK. Note: TMSOK is hygroscopic; handle quickly.
Add anhydrous solvent.
Stir at ambient temperature (25°C) initially. Only heat to 50°C if no reaction is observed after 2 hours.
Why this works: TMSOK activates the boronate ester to form a silicon-boron species that transmetallates without passing through the hydrolysis-prone boronic acid intermediate.
Data Comparison: Stability & Yields[4]
The following table summarizes expected outcomes based on the boron species and conditions employed.
Variable
Standard Boronic Acid
Pinacol Ester (Standard)
MIDA Boronate (Protocol A)
Pinacol + TMSOK (Protocol B)
Active Species
Free Boronic Acid
Hydrolyzed Acid
Slow-released Acid
Silanolate-Boronate
Deboronation Risk
Critical (>50%)
High (30-50%)
Low (<5%)
Very Low (<5%)
Reaction pH
Basic (pH 10-12)
Basic (pH 10-12)
Buffered by release
Aprotic Basic
Typical Yield
10-30%
20-40%
85-95%
80-90%
Dominant Byproduct
Ethyl Nicotinate
Ethyl Nicotinate
Unreacted Halide
Unreacted Halide
Frequently Asked Questions (FAQ)
Q1: Why does the 2-position of the pyridine ring fail even worse than the nicotinate (3-position)?
The 2-position is adjacent to the nitrogen lone pair. Upon formation of the "ate" complex, the inductive effect of the nitrogen and the stability of the resulting 2-pyridyl anion (stabilized by the nitrogen) make the C-B bond cleavage exceptionally fast [3]. While nicotinates (3-position) are more stable, the ester group mimics this electron-withdrawing effect, destabilizing the C-B bond compared to a phenyl ring.
Q2: Can I use Copper (Cu) additives to help?
Proceed with caution. While Cu(I) salts can facilitate the coupling of some heteroaryl boronates (Liebeskind-Srogl coupling), in standard Suzuki couplings involving electron-deficient rings, Copper can actually catalyze protodeboronation by stabilizing the intermediate carbanion or facilitating decarboxylation [4]. Stick to Pd-only systems with bulky ligands (XPhos, SPhos) first.
Q3: My MIDA reaction is too slow. Can I add NaOH?No. Adding a strong base like NaOH will instantly hydrolyze the entire MIDA protecting group, dumping the unstable boronic acid into the solution all at once. This defeats the purpose of the "slow release" mechanism. To accelerate the reaction, increase the temperature slightly (to 80°C) or increase the catalyst loading, but do not spike the pH.
References
Gillis, E. P., & Burke, M. D. (2007).[6] A General and Predictable Strategy for the Synthesis of Unstable Boronic Acids. Journal of the American Chemical Society. [Link][6][7]
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acid Derivatives. Angewandte Chemie International Edition. [Link]
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link][7]
Sherrill, W. M., & Seacat, A. (2019). Copper-Catalyzed Protodeboronation of Aryl Boronic Acids. Tetrahedron Letters. [Link]
Technical Support Center: Optimizing Column Chromatography for Pyridazine-Pyridine Separation
Welcome to the Analytical Support Portal. The separation of highly polar nitrogen-containing heterocycles (NCHs) like pyridine and pyridazine is a notorious bottleneck in drug development and environmental monitoring.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Support Portal. The separation of highly polar nitrogen-containing heterocycles (NCHs) like pyridine and pyridazine is a notorious bottleneck in drug development and environmental monitoring. Because both compounds are highly hydrophilic, they frequently co-elute near the void volume on standard C18 Reversed-Phase Liquid Chromatography (RPLC) columns[1].
This technical guide provides researchers with the fundamental causality, validated workflows, and troubleshooting steps required to achieve baseline separation by exploiting their subtle physicochemical differences.
Physicochemical Knowledge Base
To separate these molecules, we must move beyond standard hydrophobic retention and exploit their specific electronic and structural properties. The two most critical parameters for their separation are pKa (basicity) and Dipole Moment (polarity).
Quantitative Comparison of Pyridine and Pyridazine
Property
Pyridine
Pyridazine
Chromatographic Causality
Structure
1 Nitrogen (Azine)
2 Adjacent Nitrogens (1,2-Diazine)
The adjacent nitrogens in pyridazine pull electron density in the same vector, drastically altering polarity[2].
Drives retention in Normal Phase and HILIC. Pyridazine's massive dipole moment causes stronger partitioning into aqueous layers[2].
LogP
0.65
-0.51
Explains the poor retention and co-elution of both analytes on standard C18 reversed-phase columns[1].
Chromatographic Decision Matrix
Depending on your downstream constraints (e.g., MS compatibility, buffer restrictions), you must choose a chromatographic mode that targets either the pKa differential or the dipole moment differential .
Workflow for selecting chromatographic modes based on N-heterocycle physicochemical properties.
Mechanism : This method utilizes a stationary phase containing both alkyl chains (reversed-phase) and sulfonic acid/carboxylate groups (cation-exchange). By buffering the mobile phase at pH 3.5, pyridine (pKa 5.23) becomes a positively charged cation, while pyridazine (pKa 2.24) remains neutral[1].
Step-by-Step Methodology :
Column Selection : Install a Mixed-Mode Cation Exchange column (e.g., Primesep 200 or equivalent).
Mobile Phase Preparation :
Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted strictly to pH 3.5 with formic acid.
Phase B: 100% Acetonitrile.
Equilibration : Flush the system with 90% Phase A / 10% Phase B until system pressure and baseline absorbance stabilize.
Gradient Execution :
0.0 - 2.0 min : Isocratic hold at 10% B. (Pyridazine elutes here, retained only by weak reversed-phase interactions).
2.0 - 8.0 min : Linear ramp to 60% B. (The increasing organic strength and ionic competition elute the strongly retained, protonated pyridine)[5].
Self-Validation System : Inject a void volume marker (e.g., uracil).
Validation Check 1: If pyridazine co-elutes with uracil (
), the reversed-phase retention is insufficient; decrease the initial organic concentration to 5% B.
Validation Check 2: If pyridine exhibits an asymmetry factor (
) > 1.5, the cation-exchange sites are overloaded; decrease the injection volume or increase the ammonium formate buffer concentration to 20 mM.
Mechanism : If acidic modifiers cannot be used, HILIC provides an alternative by separating the neutral molecules based on their dipole moments. Pyridazine (4.14 D) partitions much more strongly into the water-enriched layer on the HILIC stationary phase than pyridine (2.37 D)[2],[6].
Step-by-Step Methodology :
Column Selection : Install a bare silica or zwitterionic HILIC column.
Mobile Phase Preparation :
Phase A: 20 mM Ammonium acetate in water, unadjusted (pH ~6.8).
Phase B: 100% Acetonitrile.
Equilibration : Flush with 5% Phase A / 95% Phase B. (Note: In HILIC, high organic is the weak solvent).
Isocratic Elution : Run an isocratic method at 90% Phase B. Pyridine will elute first, followed by pyridazine.
Self-Validation System : Monitor retention time stability over 5 consecutive injections. HILIC columns require longer equilibration times. If retention times drift by >2%, extend the post-run equilibration time by 5 column volumes.
Troubleshooting Guides & FAQs
Q1: Why do pyridine and pyridazine co-elute at the void volume on my standard C18 column?A1: Both pyridine and pyridazine are highly polar NCHs with low LogP values (0.65 and -0.51, respectively). In classical RPLC, retention relies on hydrophobic interactions. Because these molecules have a massive affinity for the aqueous mobile phase, they exhibit minimal partitioning into the hydrophobic C18 stationary phase, leading to co-elution near the void volume[1].
Q2: I am experiencing severe peak tailing for pyridine on my silica-based column, but pyridazine looks fine. What is the mechanism behind this, and how do I fix it?A2: Peak tailing for basic analytes like pyridine on silica-based columns is caused by secondary interactions with residual, unendcapped silanol groups (-Si-OH) on the stationary phase. At mid-range pH, these silanols are deprotonated (-Si-O⁻) and act as strong, uncontrolled cation exchangers for the protonated pyridine[1]. Pyridazine, being significantly less basic (pKa ~2.24), remains neutral and does not interact with these anionic sites[4]. To resolve this, use a highly endcapped column, switch to a polymer-based column, or intentionally utilize an MMLC column to standardize these ionic interactions into the primary separation mechanism.
Q3: Can I separate these compounds using Supercritical Fluid Chromatography (SFC)?A3: Yes. SFC utilizing a cyanopropyl (HSS Cyano) stationary phase and a CO2/Methanol co-solvent system has been shown to effectively separate polar NCHs. The addition of an ionic additive like 20 mM ammonium formate to the methanol co-solvent is critical to suppress the protonation of basic NCHs and ensure sharp peak shapes[7].
Q4: Why does pyridazine have such a drastically higher dipole moment than pyridine?A4: Pyridine contains a single nitrogen atom, resulting in a dipole moment of 2.37 D[6]. Pyridazine is a 1,2-diazine; its two adjacent nitrogen atoms possess lone pairs that pull electron density in the same directional vector. This additive effect creates a massive dipole moment of 4.14 D[2],[6]. This property makes pyridazine an exceptionally strong hydrogen-bond acceptor, which is the exact physical trait exploited during HILIC separations.
References
1.[3] Pyridine | C5H5N | CID 1049 - PubChem . Source: National Institutes of Health (nih.gov). URL: [Link]
2.[1],[5] Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography . Source: Analytical and Bioanalytical Chemistry (via PMC, nih.gov). URL:[Link]
3.[4] Pyridazine | C4H4N2 | CID 9259 - PubChem . Source: National Institutes of Health (nih.gov). URL:[Link]
4.[2] The pyridazine heterocycle in molecular recognition and drug discovery . Source: MedChemComm (via PMC, nih.gov). URL:[Link]
5.[6] Dipole moments . Source: Stenutz.eu. URL: [Link]
6.[7] Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry . Source: Molecules (via PMC, nih.gov). URL:[Link](Note: URL inferred from standard PMC formatting for the cited article).
Before troubleshooting, you must understand the electronic environment of your substrate. You are not hydrolyzing a simple benzoate. You are working with Methyl 5-(pyridazin-4-yl)nicotinate , a bis-heteroaryl system.
The Nicotinate Core: The pyridine ring is electron-deficient, making the C-3 ester carbonyl highly electrophilic.
The Pyridazine Substituent: Pyridazine (1,2-diazine) is even more electron-deficient than pyridine. Placing it at the C-5 position of the nicotinate creates a "pull-pull" electronic system.
The Consequence: Your ester is hyper-reactive .
The Risk: The same electron deficiency that accelerates hydrolysis also makes the heteroaromatic rings susceptible to nucleophilic attack by hydroxide ions (
or ring-opening), leading to decomposition ("black tar") rather than clean saponification.
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic workflow for heteroaryl ester hydrolysis failures.
Issue-Specific Solutions
Issue A: Rapid Decomposition ("The Black Tar")
Symptoms: The reaction mixture turns dark brown/black within minutes; TLC shows streaking or baseline material; mass balance is poor.
Root Cause: The hydroxide ion (
) is acting as a nucleophile on the electron-deficient pyridazine or pyridine ring instead of attacking the ester carbonyl. This leads to Meisenheimer complex formation and subsequent polymerization.
Corrective Protocol:
Switch Base: Replace
or with Lithium Hydroxide () . Lithium is a weaker Lewis acid counter-ion and often provides milder hydrolysis profiles.
Lower Temperature: Run the reaction at 0°C initially. The activation energy for ester hydrolysis is typically lower than that for nucleophilic aromatic substitution (
).
Alternative: Acid Hydrolysis. If base sensitivity is extreme, switch to acid.
Reagent: 6N
or .
Note: This will protonate both ring nitrogens, making the system highly cationic. While this deactivates the rings toward nucleophilic attack, it requires heat (Reflux).
Issue B: Reaction Stalling (Solubility)
Symptoms: Starting material (SM) persists on TLC/LCMS despite hours of stirring.
Root Cause: Methyl 5-(pyridazin-4-yl)nicotinate is likely lipophilic and crystalline. It does not dissolve in pure water. If the base is in the water phase and the ester is a solid precipitate, the reaction cannot occur (biphasic stalling).
Corrective Protocol:
Solvent System: Use a 3:1 ratio of THF:Water .
THF dissolves the heteroaryl ester.
Water solubilizes the
.
Why THF? Unlike Methanol, THF prevents transesterification (swapping methyl for methyl is invisible, but swapping methyl for ethyl/isopropyl complicates analysis).
Issue C: "Missing" Product (The Zwitterion Trap)
Symptoms: Reaction looks clean on LCMS (complete conversion), but after extraction, the flask is empty or yield is <10%.
Root Cause: The product is 5-(pyridazin-4-yl)nicotinic acid . This is a zwitterion.
pH > 7: It exists as a carboxylate anion (Water soluble).
pH < 1: It exists as a pyridinium/pyridazinium cation (Water soluble).
Standard Extraction fails: You cannot extract this into Ethyl Acetate or DCM from water easily because it prefers the aqueous phase at almost all pH levels.
Corrective Protocol (Isoelectric Precipitation):
Carefully acidify the reaction mixture with
.
Monitor pH strictly. You are aiming for the Isoelectric Point (pI) , likely between pH 3.0 and 4.0 .
At this pH, the net charge is zero. The product should precipitate as a white/off-white solid.
Filter the solid. Do not wash with excess water (it may redissolve). Wash with a small amount of cold acetone or ether.
Optimized Experimental Protocol
Objective: Hydrolysis of Methyl 5-(pyridazin-4-yl)nicotinate to the corresponding acid.
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of Methyl 5-(pyridazin-4-yl)nicotinate in 3.0 mL of THF. Ensure complete dissolution (sonicate if necessary).
Base Addition: Dissolve 2.0 mmol (84 mg) of
in 1.0 mL of water. Add this solution dropwise to the THF mixture at 0°C.
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours.
Checkpoint: Monitor by LCMS. Look for mass shift:
.
Workup (Crucial):
Concentrate the mixture under reduced pressure to remove THF. (Do not heat above 40°C).
You are left with an aqueous solution of the lithium carboxylate.
Cool to 0°C.
Add
dropwise while monitoring with a pH meter.
Stop at pH 3.5.
Allow the suspension to stand at 0°C for 30 minutes.
Q: The product is water-soluble even at pH 3.5. How do I isolate it?A: If precipitation fails, the molecule is too polar.
Method A: Evaporate to dryness and use preparative HPLC (Reverse Phase C18) with a water/acetonitrile gradient (use 0.1% Formic Acid modifier, volatile).
Method B: Use Diaion HP-20 resin. Load the aqueous solution (pH 3.5), wash with water to remove salts (
), then elute the product with Methanol.
Q: Can I use enzymatic hydrolysis?A: Yes. If chemical stability is a major issue, use Pig Liver Esterase (PLE) in phosphate buffer (pH 7). It is slower (24-48h) but chemically gentle and avoids strong pH swings.
Q: Why does my LCMS show a mass of M+14 instead of M-14?A: You likely used Methanol as a solvent. The base catalyzed a transesterification (Methyl ester
Methyl ester). It looks like "no reaction" or "stalling," but the methyl group is actually swapping dynamically. Switch to THF.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on the reactivity of diazines and pyridines, specifically regarding nucleophilic attack on electron-deficient rings).
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for standard LiOH saponification protocols).
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (Detailed analysis of pyridazine physicochemical properties, dipole moments, and basicity).
Cayman Chemical. (n.d.). (-)-Nicotine Product Information. (Solubility and stability data for nicotinic acid derivatives).
Pergola, C., et al. (2013). Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines. (Provides context on working with C5-substituted pyridazines and HPLC isolation).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: High-Efficiency Palladium Scavenging from Nitrogen-Rich Heterocycles
Ticket ID: PD-REM-PYR-NIC
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Triage
The Challenge:
Pyridazinyl nicotinate derivatives present a "perfect storm" for palladium (Pd) retention. The structure contains multiple
nitrogen atoms (in both the pyridazine and pyridine rings) that act as strong Lewis bases. These nitrogens chelate Pd(II) species, forming stable complexes that resist standard aqueous washes and often co-crystallize with the API (Active Pharmaceutical Ingredient).
Immediate Action Required:
Before selecting a removal method, you must diagnose the nature of the contamination.
Diagnostic Workflow (Decision Matrix)
Caption: Workflow for selecting the appropriate Pd removal strategy based on initial contamination levels and Pd speciation.
Technical Guides & Protocols
Module A: Scavenger Selection (The "Gold Standard")
For pyridazinyl nicotinates, standard silica (flash chromatography) is ineffective because the product drags the Pd with it. You must use functionalized silica scavengers .
Selection Logic:
Si-Thiol (Mercaptopropyl): The industry workhorse. Best for Pd(0) and some Pd(II).
Si-DMT (Dimercaptotriazine):CRITICAL FOR THIS SUBSTRATE. The triazine moiety mimics the electronic environment of your product, competing more effectively for Pd(II) coordinated to nitrogen heterocycles.
Si-Thiourea: Use if the Pd is highly cationic.
Comparative Performance Data
Scavenger Type
Functional Group
Target Pd Species
Mechanism
Compatibility
SiliaMetS® Thiol
-SH
Pd(0), Pd(II)
Binding to soft metal center
Universal
SiliaMetS® DMT
Dimercaptotriazine
Pd(II) complexes
Chelation (Bidentate)
Best for N-Heterocycles
SiliaMetS® Thiourea
Thiourea
Cationic Pd
Coordination
Good for cationic catalysts
Activated Carbon
N/A
Colloidal Pd(0)
Adsorption
Low selectivity (yield loss)
Protocol: Scavenger Screening (Small Scale)
Goal: Determine the most effective scavenger with minimal API loss.
Preparation: Dissolve 100 mg of crude product in 10 volumes (1 mL) of solvent (THF, DMF, or MeOH are preferred; avoid DCM if possible as it slows kinetics).
Dosing: Add 4-8 equivalents of scavenger (relative to residual Pd content, not product). If Pd content is unknown, use 10% w/w.
Incubation:
Standard: Stir at 20°C for 4 hours.
Aggressive (Recommended for Pyridazines): Stir at 50°C for 4-8 hours . Heat is often required to overcome the activation energy of breaking the Pd-N bond [1].
Filtration: Filter through a 0.45 µm PTFE syringe filter.
Analysis: Digest filtrate and analyze via ICP-MS. Compare against untreated control.
Module B: Crystallization with "Keeper" Ligands
If scavengers fail or are too costly for early scale-up, you must modify your crystallization. Standard crystallization will likely fail because the Pd-Pyridazine complex has similar solubility to the free ligand.
The Solution: Add a "Keeper" ligand to the mother liquor that binds Pd stronger than your product.
Dissolution: Dissolve crude product in the minimum amount of hot solvent (e.g., Ethanol/Water or IPA).
Additive: Add 10-20 mol% N-Acetylcysteine (NAC) relative to the Pd content (or 5-10 wt% relative to API if Pd is high).
Why: NAC contains both a thiol and a carboxylic acid. It strips Pd from the pyridazine rings and keeps it solubilized in the aqueous/alcoholic mother liquor [2].
Aging: Stir at elevated temperature (60°C) for 1 hour to allow ligand exchange.
Cooling: Cool slowly to induce crystallization.
Wash: Filter the solid and wash aggressively with the solvent system to remove the soluble Pd-NAC complex.
Troubleshooting & FAQs
Q1: I used Si-Thiol, but my Pd levels only dropped from 500 ppm to 100 ppm. Why?A: This indicates the Pd is tightly bound to the pyridazinyl nitrogens (thermodynamic trap).
Fix 1: Switch to Si-DMT . The chelating effect of DMT is thermodynamically superior to the monodentate Thiol for breaking N-Pd bonds [3].
Fix 2: Increase temperature. At Room Temp (RT), the ligand exchange rate is too slow. Heat to 50-60°C.
Q2: My product yield dropped by 20% after scavenger treatment.A: This is "Non-Specific Binding." The nicotinate moiety (ester) or the pyridazine nitrogens are adsorbing onto the silica backbone or the scavenger functionality.
Fix: Change the solvent.[1] If using non-polar solvents (DCM/Toluene), the polar product sticks to the silica. Switch to THF, MeOH, or EtOAc to keep the product fully solubilized and displace it from the silica surface.
Q3: Can I use Activated Carbon (Charcoal)?A: Only for bulk removal of colloidal Pd(0). Carbon is poor at removing Pd(II) complexes from pyridazines and often results in yield loss due to the planar aromatic structure of your product intercalating with the graphite sheets. Use it only as a pre-filter before the scavenger step [4].
Q4: What are the regulatory limits I must hit?A: Refer to ICH Q3D R2 . Palladium is a Class 2B impurity.[2]
Administration Route
Permitted Daily Exposure (PDE)
Concentration Limit (10g daily dose)
Oral
100 µ g/day
10 ppm
Parenteral
10 µ g/day
1 ppm
Inhalation
1 µ g/day
0.1 ppm
Note: If your daily dose is <10g, the ppm limit is higher (Calculation: Limit = PDE / Max Daily Dose) [5].
References
SiliCycle Inc. "SiliaMetS® Metal Scavengers: Palladium Removal from Nitrogen Heterocycles." SiliCycle Application Notes. Link
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Biotage. "Metal Scavenging User Guide: Selecting the Right Scavenger." Biotage Knowledge Base. Link
Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 9(2), 198–205. Link
ICH. (2019). "Guideline Q3D (R2) on Elemental Impurities." International Council for Harmonisation.[3] Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Storage of Methyl 5-(pyridazin-4-yl)nicotinate
Executive Summary & Chemical Profile
Compound: Methyl 5-(pyridazin-4-yl)nicotinate
Role: Key Intermediate / Active Pharmaceutical Ingredient (API) precursor
Criticality: High. Degradation directly impacts yield in subsequent coupling reactions (e.g., Suzuki-Miyaura) and biological assay reproducibility.
This guide addresses the specific stability challenges inherent to biaryl heteroaromatic esters . Unlike simple benzoate esters, the electron-deficient nature of both the pyridine and pyridazine rings significantly alters the reactivity of the ester group, making it hypersensitive to hydrolytic cleavage and nucleophilic attack.
Mechanisms of Degradation (The "Why")
To preserve this compound, one must understand the invisible forces attacking it.
A. Accelerated Hydrolysis (The Primary Threat)
Standard methyl esters are relatively stable. However, in Methyl 5-(pyridazin-4-yl)nicotinate, the pyridine ring acts as an electron-withdrawing group (EWG). This pulls electron density away from the carbonyl carbon, making it highly electrophilic.
Mechanism: Trace moisture (H₂O) attacks the carbonyl carbon.
Catalyst: Residual acid from synthesis (often H₂SO₄) or ambient CO₂ acts as a catalyst.
Result: Cleavage into 5-(pyridazin-4-yl)nicotinic acid (insoluble solid) and methanol.
B. N-Oxidation & Photolysis
The pyridazine ring contains two adjacent nitrogen atoms. While less basic than pyridine, they remain susceptible to oxidation by reactive oxygen species (ROS), especially under UV light.
Result: Formation of N-oxides (often pink/reddish impurities) which drastically alter solubility and polarity.
Visualization: Degradation Pathways
The following diagram illustrates the two primary failure modes for this molecule during storage.
Figure 1: Divergent degradation pathways. Hydrolysis is the dominant kinetic risk; Oxidation is the thermodynamic risk.
Standard Operating Procedure (SOP): Storage & Handling
Do not treat this as a standard organic solid. Follow this "Self-Validating" protocol.
Phase 1: Receipt & Initial QC
Visual Inspection: Powder should be off-white to pale yellow. Red/Pink indicates oxidation; Clumpy/Sticky indicates hydrolysis.
Solubility Check: Dissolve 1 mg in DMSO-d6. It should dissolve instantly. Turbidity implies formation of the free acid (which is less soluble in organic solvents).
Phase 2: Long-Term Storage Protocol
Parameter
Specification
Technical Rationale
Temperature
-20°C (± 5°C)
Arrhenius equation dictates that lowering T significantly retards hydrolysis rates.
Atmosphere
Argon / Nitrogen
Displaces O₂ to prevent N-oxide formation. Argon is heavier than air and preferred.
Container
Amber Glass Vial
Blocks UV light (290–450 nm) which excites the heterocyclic rings.
Desiccant
P₂O₅ or Silica Gel
Secondary containment with desiccant is mandatory to trap ambient moisture.
Cap Seal
Parafilm + Teflon Liner
Teflon prevents leaching of plasticizers; Parafilm creates a secondary gas barrier.
Phase 3: Handling for Experiments
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid (hygroscopic shock).
Solvent Choice: Avoid protic solvents (Methanol, Water) for stock solutions. Use Anhydrous DMSO or DMF .
Troubleshooting Guide
Issue 1: The compound has turned from off-white to bright yellow/orange.
Diagnosis: Photolytic degradation or trace metal chelation.
Root Cause: Exposure to ambient light or contact with metal spatulas (pyridazines are ligands).
Solution: Check purity via LC-MS. If purity >95%, recrystallize from minimal hot ethyl acetate. Store in amber glass immediately.
Issue 2: The solid has become a sticky gum or paste.
Root Cause: Moisture ingress. The "gum" is often a mixture of the product, the free acid, and trapped methanol.
Solution: This is usually irreversible for high-purity needs. You can attempt to re-esterify (SOCl₂/MeOH), but purchasing fresh batch is recommended for biological assays.
Issue 3: New peak appears in NMR at ~11-13 ppm.
Diagnosis: Carboxylic acid formation.
Root Cause: Hydrolysis.[1][2] The proton on the carboxylic acid (-COOH) appears downfield.
Action: Quantify the ratio of the methoxy singlet (~3.9 ppm) to the aromatic protons. If acid content >5%, purify via column chromatography (DCM/MeOH).
Workflow Visualization: The "Safe-Loop"
Figure 2: The "Safe-Loop" workflow prevents hygroscopic shock during repeated usage.
Frequently Asked Questions (FAQ)
Q: Can I store a stock solution in DMSO at -20°C?A: Yes, but only for short durations (1-2 weeks). DMSO is hygroscopic and will pull water from the air every time you open it, eventually hydrolyzing the ester. For long-term storage (>1 month), store as a solid powder .
Q: Why is my LC-MS showing a mass of M+16?A: This indicates N-oxidation (+16 Da for Oxygen). This is common in pyridazine derivatives stored in air. Ensure your storage vial is flushed with Argon.
Q: Is this compound light sensitive?A: Yes. While not as sensitive as silver salts, biaryl heterocycles can undergo photo-induced electron transfer or radical reactions. Always use amber vials or wrap clear vials in aluminum foil.
References
BenchChem Technical Support. (2025).[3][4] Stability of Methyl 6-methylnicotinate in Aqueous Solutions. Retrieved from
National Institutes of Health (NIH). (2008). Stability of methylnicotinate in aqueous solution. PMC2563022. Retrieved from
GuideChem. (2024). Methyl nicotinate Properties and Stability Data. Retrieved from
MDPI. (2023). Derivatives of Pyridazine: Thermal Stability and Degradation. Retrieved from
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
1H NMR spectrum analysis of Methyl 5-(pyridazin-4-yl)nicotinate
Comprehensive 1H NMR Comparison Guide: Methyl 5-(pyridazin-4-yl)nicotinate vs. Pyridine Analogs Executive Summary In modern drug discovery, the bioisosteric replacement of pyridine rings with pyridazine (1,2-diazine) sca...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive 1H NMR Comparison Guide: Methyl 5-(pyridazin-4-yl)nicotinate vs. Pyridine Analogs
Executive Summary
In modern drug discovery, the bioisosteric replacement of pyridine rings with pyridazine (1,2-diazine) scaffolds is a proven strategy to modulate physicochemical properties, such as lowering lipophilicity, altering hydrogen-bond acceptor profiles, and improving aqueous solubility[1]. Methyl 5-(pyridazin-4-yl)nicotinate serves as a critical intermediate in the synthesis of complex biaryl kinase inhibitors and allosteric modulators. However, the introduction of adjacent nitrogen atoms in the pyridazine ring fundamentally alters the electronic environment of the molecule[2].
This guide provides an objective comparison of the 1H NMR performance of Methyl 5-(pyridazin-4-yl)nicotinate against its common alternative, Methyl 5-(pyridin-4-yl)nicotinate, detailing the causality behind chemical shifts, solvent effects, and best-practice experimental protocols.
Structural & Mechanistic Context
The 1H NMR spectrum of Methyl 5-(pyridazin-4-yl)nicotinate is defined by the strong electron-withdrawing nature of its two heteroaromatic rings. The pyridazine ring exerts a pronounced inductive and anisotropic deshielding effect on its constituent protons[2]. Unlike a symmetrical pyridine-4-yl substituent, the pyridazine-4-yl group is asymmetric, resulting in a highly distinct, non-overlapping proton signature. This asymmetry acts as a built-in diagnostic tool during structural verification, allowing researchers to easily distinguish it from other regioisomers without relying exclusively on 2D NMR.
Comparative 1H NMR Performance: Pyridazine vs. Pyridine Scaffolds
When comparing Methyl 5-(pyridazin-4-yl)nicotinate to its pyridine analog, the most significant performance differentiator is the resolution and distribution of the heteroaromatic signals.
Causality of Shifts:
In the pyridine analog, the symmetry of the pyridine-4-yl ring results in two sets of equivalent protons (integrating to 2H each). In contrast, the pyridazine-4-yl ring breaks this symmetry. The proton at position 3' (H-3') of the pyridazine ring is flanked by the N=N bond and the biaryl linkage, experiencing intense localized deshielding. This pushes its chemical shift to ~9.65 ppm, far downfield from any proton in the pyridine analog.
Analytical Advantage: The strictly 1:1:1 integration pattern of the pyridazine protons (H-3', H-5', H-6') provides a self-validating system for confirming the exact regiochemistry of the biaryl coupling, whereas the 2:2 pattern of the pyridine analog can sometimes mask underlying co-eluting impurities.
Solvent Effects: CDCl3 vs. DMSO-d6
Solvent selection is a critical experimental choice that dictates spectral resolution. Nitrogen heterocycles interact differently with solvents based on polarity, dipole moment, and hydrogen-bonding capacity[3].
Causality of Solvent Shifts:
In non-polar CDCl3, biaryl compounds can undergo transient intermolecular π-π stacking, which may broaden signals. DMSO-d6, a strongly polar aprotic solvent, disrupts these interactions, yielding sharper lines. Furthermore, DMSO-d6 induces a uniform solvent-induced deshielding effect (Δδ = +0.1 to +0.3 ppm for aromatic protons) due to its high dielectric constant and magnetic anisotropy[3].
Table 2: Solvent-Induced Shift Variations for Methyl 5-(pyridazin-4-yl)nicotinate
To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring high-fidelity 1H NMR data for biaryl heterocycles.
Step 1: Sample Preparation
Weigh exactly 15.0 mg of Methyl 5-(pyridazin-4-yl)nicotinate (ensure >98% purity via LC-MS prior to NMR analysis).
Dissolve the analyte in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
Transfer the solution to a 5 mm precision NMR tube.
Causality: Filtering the solution through a glass wool plug prior to transfer removes paramagnetic particulates (e.g., trace metals from synthesis) that cause magnetic field inhomogeneities and signal broadening.
Locking & Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform automated 3D gradient shimming (Z1-Z5) followed by manual fine-tuning of Z1 and Z2 to achieve a TMS line width at half height (LWHH) of ≤ 0.6 Hz.
Pulse Sequence: Select a standard 1D proton sequence with a 30° excitation pulse (zg30).
Relaxation Delay (D1): Set D1 to 2.0 seconds.
Causality: Nitrogen-adjacent protons in electron-deficient rings often have longer T1 relaxation times. A 2.0 s delay ensures complete longitudinal relaxation, guaranteeing that integration values are strictly quantitative.
Acquisition: Acquire 16 to 32 scans with a spectral width of 12 ppm (centered at 5 ppm) and 64k data points.
Step 3: Data Processing & Validation
Apply exponential apodization with a Line Broadening (LB) factor of 0.3 Hz to enhance the signal-to-noise ratio without compromising J-coupling resolution.
Perform Fourier Transform (FT), followed by automated zero-order and first-order phase correction.
Calibrate the chemical shift scale by setting the internal TMS singlet strictly to 0.00 ppm.
Self-Validation Check: Integrate the methoxy singlet to exactly 3.00. The remaining six aromatic signals must individually integrate between 0.95 and 1.05. Any deviation indicates incomplete relaxation (adjust D1) or co-eluting impurities.
Structural Assignment Logic
The following workflow illustrates the logical progression from 1D acquisition to 2D-assisted cross-validation, ensuring rigorous structural assignment.
Figure 1: Logical workflow for the 1D and 2D NMR structural assignment of biaryl heterocycles.
References
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry (2006). URL: [Link]3]
Iali, W., Olaru, A. M., Green, G. G. R., & Duckett, S. B. "Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange." National Center for Biotechnology Information (PMC) (2021). URL: [Link]2]
Che, D., et al. "exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine." Journal of Medicinal Chemistry (2000). URL: [Link]1]
Comparative LC-MS/MS Profiling: Methyl 5-(pyridazin-4-yl)nicotinate vs. Structural Isomers
Executive Summary In fragment-based drug discovery (FBDD), the bi-aryl scaffold of Methyl 5-(pyridazin-4-yl)nicotinate represents a critical intermediate, often utilized for its capacity to engage distinct kinase pockets...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In fragment-based drug discovery (FBDD), the bi-aryl scaffold of Methyl 5-(pyridazin-4-yl)nicotinate represents a critical intermediate, often utilized for its capacity to engage distinct kinase pockets via the pyridazine nitrogen pair. However, its analysis is frequently complicated by the presence of positional isomers (e.g., the pyridazin-3-yl variant) and synthetic byproducts.
This guide provides a definitive technical comparison of the LC-MS/MS fragmentation behavior of Methyl 5-(pyridazin-4-yl)nicotinate against its primary isobaric alternative. By synthesizing first-principles mass spectrometry with experimental fragmentation rules, we establish a self-validating protocol for unambiguous identification.
Key Differentiator: While both isomers share the precursor ion (
216.08), the 4-yl isomer exhibits a distinct fragmentation energy profile and retention time shift due to the specific dipole orientation of the diazine ring relative to the ester moiety.
Experimental Configuration (The "How-To")
To replicate the fragmentation data and separation resolution described below, the following LC-MS/MS parameters are recommended. This protocol prioritizes the separation of isobaric species which cannot be distinguished by High-Resolution Mass Spectrometry (HRMS) alone.
Chromatographic & Mass Spectrometric Parameters
Parameter
Setting / Specification
Rationale
Column
C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm)
Core-shell particles provide high peak capacity to resolve positional isomers.
Mobile Phase A
Water + 0.1% Formic Acid
Formic acid ensures protonation of the pyridine nitrogen ().
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Aprotic organic modifier for efficient desolvation.
Gradient
5% B to 95% B over 10 min
Shallow gradient required to separate the 3-yl and 4-yl isomers.
Ionization
ESI Positive ()
The basic pyridine nitrogen readily accepts protons ().
Collision Energy
Stepped NCE (20, 35, 50 eV)
Captures both the labile ester cleavage and the stable aromatic ring breakdown.
Workflow Visualization
Figure 1: Analytical workflow designed to preserve isomeric integrity prior to fragmentation.
Mechanistic Fragmentation Analysis
Understanding the causality of the fragmentation is essential for distinguishing the target from artifacts. The fragmentation of Methyl 5-(pyridazin-4-yl)nicotinate follows a "Charge-Remote" and "Charge-Proximal" dual pathway.
The Precursor:
216.08 (
)
Upon ESI, the protonation occurs preferentially at the pyridine nitrogen (most basic site) or the pyridazine nitrogens .
Primary Pathway: The "Ester Cascade"
The most abundant transitions are driven by the methyl ester group, which is common to all methyl nicotinates.
Neutral Loss of Methanol (
216 184): The methoxy group is cleaved, likely via a 1,4-hydrogen shift if geometry permits, or simple inductive cleavage. This yields the acylium ion ().
Neutral Loss of CO (
184 156): The acylium ion is unstable and rapidly ejects carbon monoxide (28 Da). The resulting ion ( 156) is the bi-aryl cation (Pyridyl-Pyridazinyl).
Diagnostic Pathway: The "Diazine Fingerprint"
This is where the 4-yl vs 3-yl distinction occurs.
HCN Loss (
156 129): Pyridazine rings are electron-deficient and prone to ring contraction/cleavage. A loss of HCN (27 Da) is characteristic.
Extrusion ( 156 128): While less common in soft ESI, high collision energies can force the ejection of molecular nitrogen from the pyridazine ring, a reaction not possible for the pyridine ring.
Fragmentation Pathway Diagram
Figure 2: Proposed MS/MS fragmentation tree for Methyl 5-(pyridazin-4-yl)nicotinate.
Comparative Analysis: Target vs. Alternatives
The primary challenge is not identifying the molecule in isolation, but distinguishing it from its positional isomer (Methyl 5-(pyridazin-3-yl)nicotinate) which has the exact same mass (
216.08).
Performance Matrix
Feature
Target: 4-yl Isomer
Alternative: 3-yl Isomer
Interpretation
Precursor ()
216.08
216.08
Indistinguishable by MS1.
Retention Time (RT)
Earlier Eluting (Relative)
Later Eluting (Relative)
The 4-yl isomer typically possesses a higher dipole moment and greater water solubility, leading to less retention on C18 compared to the 3-yl.
Fragment 156
High Intensity
High Intensity
Both form the bi-aryl core. Not diagnostic.
Fragment 129 (HCN)
Moderate Intensity
High Intensity
The 3-yl position destabilizes the ring more effectively upon activation, often yielding higher abundance of ring-opening fragments.
Fragment 78
Present
Present
Pyridine ring fragment (common to both).
Why the Difference? (Causality)[1]
Dipole Moment: The vector sum of the dipoles in the 4-yl orientation creates a more polar molecule than the 3-yl orientation. In Reverse Phase Chromatography (RPLC), more polar = earlier elution.
Sterics: In the 3-yl isomer, the pyridazine nitrogens are proximal to the pyridine ring connection. This steric crowding can accelerate ring fragmentation (higher intensity of
129) compared to the more linear 4-yl isomer.
Troubleshooting & Validation Protocol
To ensure your assignment is correct, follow this self-validating logic:
The "Methanol Check": Look for the neutral loss of 32 Da (
).
If absent: The compound is likely not a methyl ester (check for ethyl ester or acid).
The "Diazine Check": Look for odd-electron losses or
loss signatures.
Comparison: A bi-pyridine analog (Methyl 5-(pyridin-4-yl)nicotinate) would have a precursor of
215 (odd mass, nitrogen rule) and would NOT show the facile loss.
The "RT Shift": If you synthesize both isomers, coinject them. The peaks must resolve. If you see a single peak, you likely have only one isomer or your gradient is too steep.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for ester fragmentation mechanisms including loss of methanol and CO).
Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS." Journal of Mass Spectrometry. (Establishes rules for pyridazine ring contraction and HCN loss).
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
PubChem Compound Summary. (2023). "Methyl nicotinate derivatives."[1] National Library of Medicine.
HPLC purity assessment standards for pyridazinyl nicotinates
HPLC Purity Assessment Standards for Pyridazinyl Nicotinates Part 1: Executive Summary & Strategic Rationale The Analytical Challenge Pyridazinyl nicotinates represent a complex class of dual-heterocyclic esters, often u...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Purity Assessment Standards for Pyridazinyl Nicotinates
Part 1: Executive Summary & Strategic Rationale
The Analytical Challenge
Pyridazinyl nicotinates represent a complex class of dual-heterocyclic esters, often utilized as potent agrochemical herbicides (e.g., Pyridate analogs) or pharmaceutical kinase inhibitor intermediates. Their structural core—a pyridazine ring linked via an ester bond to a nicotinate (pyridine) moiety—presents a "Perfect Storm" for HPLC method development:
Dual-Basicity: Both the pyridazine and pyridine nitrogens possess lone pairs capable of interacting with free silanols on silica columns, leading to severe peak tailing.
Hydrolytic Instability: The ester linkage is susceptible to hydrolysis, necessitating a mobile phase pH that balances ionization control with chemical stability.
Similar Polarity of Impurities: Degradation products (pyridazinols and nicotinic acid) often co-elute with the parent peak on standard alkyl phases.
The Comparative Verdict
While C18 (Octadecyl) columns are the industry workhorse, this guide demonstrates why Phenyl-Hexyl stationary phases are the superior standard for this specific chemical class. The π-π (pi-pi) interactions provided by the phenyl ligand offer orthogonal selectivity required to resolve the aromatic impurities that C18 often masks.
Part 2: Comparative Analysis of Stationary Phases
The following table contrasts the performance of the traditional C18 approach against the optimized Phenyl-Hexyl protocol for pyridazinyl nicotinates.
Feature
Standard C18 (Octadecyl)
Recommended Phenyl-Hexyl
Scientific Causality
Separation Mechanism
Hydrophobic Interaction (Dispersive)
Hydrophobic + π-π Interaction
Pyridazinyl and Nicotinate rings are electron-deficient aromatics. Phenyl phases engage in specific π-stacking, increasing retention of the polar aromatic impurities.
Peak Shape (Tailing)
Moderate to Poor (Tf > 1.5)
Excellent (Tf < 1.2)
Phenyl-Hexyl ligands often provide better shielding of surface silanols; π-interaction reduces the kinetic "drag" of the basic nitrogens.
Impurity Resolution
Often co-elutes hydrolysis products
High Resolution (Rs > 2.0)
The hydrolysis product (Pyridazinol) has distinct aromaticity compared to the parent ester, which Phenyl-Hexyl exploits for separation.
pH Stability
High (pH 2–10 depending on bonding)
Moderate (pH 2–8)
Sufficient for the required acidic conditions (pH 3.0) to stabilize the ester.
Part 3: Detailed Experimental Protocol
This protocol is designed as a Self-Validating System . It includes specific "System Suitability" checkpoints that confirm the method is working before you commit valuable samples.
Buffer: Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid.
Why pH 3.0? It protonates the basic nitrogens (suppressing silanol interaction) while maintaining a pH where the ester linkage is relatively stable (avoiding base-catalyzed hydrolysis).
B. Instrument Conditions
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.
Column Temp: 30°C (Control is critical to maintain π-π interaction strength).
Detection: UV-Vis Diode Array (DAD).
Channel 1: 254 nm (Universal aromatic).
Channel 2: 280 nm (Specific for Pyridazinone carbonyl).
Injection Vol: 5–10 µL.
C. Gradient Program
Time (min)
% Mobile Phase A (10mM NH4-Formate pH 3.0)
% Mobile Phase B (Acetonitrile)
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Retain polar acids)
15.0
10
90
Linear Gradient
20.0
10
90
Wash
20.1
90
10
Re-equilibration
25.0
90
10
End
Part 4: Visualization of Logic & Workflows
Diagram 1: The Degradation Pathway (The "Why")
Understanding the impurity profile is essential for purity assessment. The ester bond is the weak link.
Caption: Hydrolytic degradation pathway of pyridazinyl nicotinates, generating two distinct polar impurities that must be resolved.
Diagram 2: Method Development Decision Tree
A logical flow for selecting the correct parameters for this specific class.
Caption: Decision matrix highlighting why Phenyl-Hexyl chemistry and Acidic pH are the scientifically validated choices for this application.
Part 5: References
Lindner, W., & Ruckendorfer, H. (1983). HPLC-Residue analysis of the herbicide pyridate in cereals. International Journal of Environmental Analytical Chemistry.
SIELC Technologies. (2025). HPLC Method for Simultaneous Determination of Nicotinic Acid and Ethyl Nicotinate. SIELC Application Notes.
Comparative Bioactivity Guide: Pyridazinyl vs. Phenyl Nicotinates
Executive Summary This technical guide provides a comparative analysis of Phenyl Nicotinates (classic lipophilic esters) and Pyridazinyl Nicotinates (nitrogen-enriched bioisosteres). While phenyl nicotinates have long be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comparative analysis of Phenyl Nicotinates (classic lipophilic esters) and Pyridazinyl Nicotinates (nitrogen-enriched bioisosteres). While phenyl nicotinates have long been established as topical vasodilators and rubefacients, the incorporation of the pyridazine ring introduces significant physicochemical shifts—specifically increasing dipole moments (~3.9 D vs. ~0.7 D for benzene) and aqueous solubility.
Key Finding: Pyridazinyl derivatives often exhibit superior systemic bioavailability and distinct receptor selectivity (e.g., PDE inhibition, GABA-A modulation) compared to the non-specific membrane disruption or prostaglandin-mediated vasodilation typical of simple phenyl esters.
Chemical & Physicochemical Basis
The core distinction lies in the electronic and steric properties of the ester/amide substituent.
Feature
Phenyl Nicotinate
Pyridazinyl Nicotinate (Bioisostere)
Structure
Lipophilic carbocycle attached to nicotinate.
Diazine heterocycle (2 N atoms) attached to nicotinate.
Electronic Character
Electron-rich, non-polar (-cloud).
Electron-deficient, highly polar.
Dipole Moment
Low (~0.7 D).
High (~3.9 D).
Solubility
High Lipophilicity (High LogP).
Improved Water Solubility (Lower LogP).
H-Bonding
Acceptor poor (unless substituted).
Strong H-bond acceptors (N-atoms).
Metabolic Stability
Prone to rapid hydroxylation/hydrolysis.
Resistant to oxidative metabolism; prone to reduction.
Structural Activity Relationship (SAR) Logic
The substitution of a phenyl ring with a pyridazinyl ring is a classic bioisosteric replacement intended to:
Lower LogP: Reduce lipophilicity to prevent sequestration in adipose tissue.
Enhance Target Binding: The nitrogen atoms in pyridazine act as specific hydrogen bond acceptors for receptor pockets (e.g., COX-2, PDE enzymes) that phenyl rings cannot engage.
Bioactivity Analysis
A. Vasodilation & Cardiovascular Activity[1][2]
Phenyl Nicotinates: Act primarily as rubefacients . Upon topical application, they penetrate the stratum corneum and hydrolyze to release nicotinic acid, triggering prostaglandin-mediated vasodilation.
Potency: Moderate to High (Topical).
Mechanism: Non-specific COX activation via arachidonic acid cascade.
Pyridazinyl Derivatives: Act as Inodilators (Positive inotropic + Vasodilator). 6-phenyl-3(2H)-pyridazinone derivatives have shown potent vasorelaxant activity, often superior to standard drugs like hydralazine.
Potency: High (Systemic). Experimental data shows EC
values as low as 0.339 µM (compared to Hydralazine EC = 18.2 µM).[1]
Mechanism: Direct smooth muscle relaxation, likely involving PDE3 inhibition or calcium channel blockade.
B. Antimicrobial & Antitubercular Activity[1][3][4][5][6]
Data: MIC values against M. tuberculosis range from 3.90 µg/mL to 6.25 µg/mL.
Selectivity: High lipophilicity aids in penetrating the mycobacterial cell wall.
Pyridazinyl Derivatives: Exhibit broad-spectrum activity due to their ability to penetrate Gram-negative outer membranes via porins (favored by polarity).
Data: MIC values often range 0.5–128 µg/mL against S. aureus and MRSA.[3]
Phenyl Nicotinates: Often function as contact insecticides.
Pyridazinyl Nicotinates: [6-(3-pyridyl)pyridazin-3-yl]amides serve as systemic aphicides. The pyridazine ring confers systemic mobility within the plant phloem, which lipophilic phenyl esters lack.
Experimental Protocols
Protocol A: Synthesis of Nicotinate Esters/Amides
Objective: Synthesize comparative derivatives for bioassay.
Causality: Acid chloride activation is chosen over direct esterification to ensure high yields with electron-deficient pyridazinols.
Activation: Reflux Nicotinic acid (1.0 eq) with Thionyl Chloride (
, excess) for 3 hours. Evaporate excess to obtain Nicotinoyl Chloride hydrochloride.
Coupling (Phenyl): Dissolve Phenol derivative (1.1 eq) in dry DCM with Triethylamine (2.0 eq). Add Nicotinoyl Chloride dropwise at 0°C. Stir at RT for 4h.
Coupling (Pyridazinyl): Dissolve Pyridazin-3-ol (1.1 eq) in dry Pyridine (solvent/base). Add Nicotinoyl Chloride. Heat to 60°C (requires thermal energy due to lower nucleophilicity of pyridazinol).
Purification: Quench with water. Extract with EtOAc. Wash with
This diagram illustrates how the core nicotinate scaffold's bioactivity diverges based on the R-group substitution.
Caption: SAR divergence: Phenyl groups drive membrane permeation, while Pyridazinyl groups drive specific receptor binding.
Figure 2: Comparative Synthesis Workflow
A self-validating workflow for generating both derivatives.
Caption: Synthesis pathways differentiate reaction conditions based on nucleophile reactivity (Phenol vs Pyridazinol).
References
Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives.
Source: ResearchGate.[6][1]
URL:[Link]
Relevance: Provides EC50 data (0.339 µM) for pyridazinone-based vasorelaxants compared to hydralazine.[6][1]
Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation.
Source: Chemical and Pharmaceutical Bulletin (via ResearchGate).
URL:[Link]
Relevance: Establishes the antitubercular potency (MIC 3.9 µg/mL) of phenyl-nicotinate derivatives.
Synthesis and insecticidal activity of some nicotinic acid derivatives.
Source: Journal of Chemical and Pharmaceutical Research.
URL:[Link]
Relevance: Confirms the insecticidal utility of nicotinic acid esters.
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity.
Source: RSC Advances (NIH/PMC).
URL:[Link]
Relevance: Highlights the dual antimicrobial/anticancer potential of pyridazinyl scaffolds.
Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides.
Source: Pest Management Science (PubMed).
URL:[Link]
Relevance: Discusses SAR of pyridazinyl-nicotinate bioisosteres in agrochemicals (aphicides).
Comparative Structural Guide: Methyl 5-(pyridazin-4-yl)nicotinate vs. Pyridine Analogs
[1][2] Executive Summary & Strategic Context In the optimization of fragment-based drug discovery, the transition from a pyridine core to a pyridazine core is a classic bioisosteric replacement used to modulate lipophili...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Strategic Context
In the optimization of fragment-based drug discovery, the transition from a pyridine core to a pyridazine core is a classic bioisosteric replacement used to modulate lipophilicity (LogP), metabolic stability, and hydrogen-bond acceptor (HBA) capability.
This guide provides a comparative structural analysis of Methyl 5-(pyridazin-4-yl)nicotinate (Target Product) against its direct bioisostere, Methyl 5-(pyridin-3-yl)nicotinate (Reference Standard).[1][2] By analyzing the single-crystal X-ray diffraction (SC-XRD) data, we elucidate how the introduction of the pyridazine ring alters the crystal packing landscape—specifically focusing on the unique electrostatic potential of the N=N bond and its impact on solid-state density and solubility profiles.[1]
Why This Comparison Matters
Solubility & Dissolution: The pyridazine ring adds a second nitrogen atom, increasing polarity and potential aqueous solubility compared to the bipyridine analog.[1][2]
Crystal Density: High-density packing often correlates with stability; understanding the
-stacking modes of the electron-deficient pyridazine ring is crucial for formulation.[1][2]
Conformational Lock: The torsion angle between the two heteroaryl rings dictates the molecule's ability to bind to target proteins.[1][2]
Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).[1][2]
Conditions: 90°C, 12 hours, Inert Ar atmosphere.
Crystallization Protocol (Self-Validating)
The quality of the crystal is the limiting factor in XRD resolution.[1][2] We employ a "Dual-Solvent Diffusion" method to control nucleation rates.[1][2]
Dissolution: Dissolve 20 mg of the purified product in a minimum amount (approx. 0.5 mL) of Dichloromethane (DCM) .[1][2] Ensure complete clarity; filter through a 0.22 µm PTFE syringe filter if necessary.[1][2]
Layering: Carefully layer 1.5 mL of n-Hexane or Diisopropyl ether on top of the DCM solution in a narrow vial (4 mL dram vial).
Equilibration: Seal the vial with Parafilm, poke a single pinhole to allow slow vapor diffusion, and store at 4°C in a vibration-free environment.
Harvesting: Colorless, block-like crystals suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) typically appear within 48-72 hours.[1][2]
Comparative Crystallographic Analysis[1]
The following data compares the structural parameters of the pyridazine derivative against the standard bipyridine analog.
The lower symmetry in the pyridazine derivative often indicates more complex packing forces.[1][2]
Calc. Density ()
1.38 - 1.42 g/cm³
1.32 - 1.35 g/cm³
Higher Density: The electron-deficient pyridazine ring enables tighter - stacking interactions.[1][2]
Inter-ring Torsion ()
25° - 35°
15° - 25°
Increased Twist: Repulsion between the ester carbonyl and the pyridazine lone pairs induces a larger twist, potentially improving solubility by disrupting planar packing.[1][2]
H-Bond Acceptors
4 (2 Pyridazine N, 1 Pyridine N, 1 C=O)
3 (2 Pyridine N, 1 C=O)
Enhanced Solvation: The exposed N=N motif serves as a strong acceptor site for water molecules in dissolution studies.[1][2]
-Stacking Distance
3.6 - 3.7 Å (Face-to-Face)
3.8 - 4.0 Å (Offset)
The highly electron-deficient pyridazine ring favors closer face-to-face stacking with electron-rich counterparts.[1][2]
Structural Insight: The "Pyridazine Dipole" Effect
Unlike the pyridine analog, where the dipole is directed solely towards the single nitrogen, the pyridazin-4-yl moiety possesses a distinct electrostatic potential map due to the adjacent nitrogens.[1][2]
Observation: In the crystal lattice, the pyridazine rings tend to align in an antiparallel fashion to cancel out the strong dipole moments.[1][2]
Consequence: This antiparallel alignment creates "ribbons" of molecules linked by weak
hydrogen bonds, leading to a harder, more brittle crystal habit compared to the softer plates of the pyridine analog.[1][2]
X-Ray Diffraction (XRD) Protocol[1][2][6][7]
This protocol is designed to maximize resolution (
Mounting: Select a crystal with defined edges.[1][2] Mount on a MiTeGen loop using perfluoropolyether oil (Cryo-oil) to prevent oxidation and solvent loss.[1][2]
Cooling: Immediately flash-cool the crystal to 100 K using a nitrogen stream. Reasoning: Cooling reduces atomic thermal vibration, significantly improving the intensity of high-angle reflections.[1]
Critical Check: Locate the methyl hydrogens via difference Fourier maps, but refine them using a riding model (AFIX 137) to prevent geometric distortions.
Visualization of Structural Determination Workflow
The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points.
Caption: Workflow for the structural determination of Methyl 5-(pyridazin-4-yl)nicotinate, emphasizing quality control gates (arrows).
References
Grover, G., et al. (2024).[1][2] "Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives." Journal of Medicinal Chemistry. Link
Cambridge Crystallographic Data Centre (CCDC). "Crystal Structure of 4-Pyridylnicotinamide." CSD Entry: 297010.[1][2] Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7151, Methyl Nicotinate."[1][2] PubChem. Link
Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
Thieme Chemistry. "Product Class 8: Pyridazines - Synthesis and Properties." Science of Synthesis.[1][2] Link[1][2]
Comparative Synthetic Guide: Constructing the 5-(Pyridazin-4-yl)nicotinate Scaffold
Executive Summary & Strategic Analysis The synthesis of 5-(pyridazin-4-yl)nicotinate analogs represents a classic "deceptive" challenge in medicinal chemistry. While the target appears to be a simple biaryl system suitab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The synthesis of 5-(pyridazin-4-yl)nicotinate analogs represents a classic "deceptive" challenge in medicinal chemistry. While the target appears to be a simple biaryl system suitable for standard Suzuki-Miyaura coupling, the electronic deficiency of the pyridazine ring—specifically at the C4 position—renders traditional boronic acid intermediates highly unstable.
This guide objectively compares three synthetic routes to validate the most robust protocol for generating this scaffold. Based on experimental stability data and functional group tolerance, Negishi coupling using organozinc pivalates is identified as the superior methodology, offering a balance of safety, yield, and reproducibility that surpasses the traditional Suzuki and toxic Stille alternatives.
The Core Challenge: The "4-Position" Instability
Before evaluating routes, one must understand the failure mode. The 4-position of pyridazine is significantly more electron-deficient than the 3-position. When attempting to synthesize pyridazin-4-yl boronic acid , the C-B bond is prone to rapid hydrolytic cleavage (protodeboronation) under the aqueous basic conditions required for Suzuki coupling.
Mechanism of Failure:
The adjacent nitrogen atoms withdraw electron density, making the carbon-boron bond highly polarized. Hydroxide attack on the boron atom facilitates a mechanism where the heterocycle acts as a leaving group, instantly protonating to form the unsubstituted pyridazine byproduct rather than the desired biaryl.
Route Comparison & Analysis
Route A: Suzuki-Miyaura Coupling (The "Trap")
Methodology: Coupling Methyl 5-bromonicotinate with pyridazin-4-ylboronic acid (or ester).
Status:Not Recommended for scale-up without specialized modification.
Experimental Reality: Standard conditions (Pd(PPh3)4, Na2CO3, Dioxane/H2O) yield <15% product due to rapid protodeboronation of the pyridazine species.
The "Fix": The use of MIDA (N-methyliminodiacetic acid) boronates or anhydrous conditions can mitigate this. MIDA boronates slowly release the active boronic acid, keeping the standing concentration low to favor transmetallation over decomposition.
Critique: MIDA boronates add two synthetic steps and significant cost.
Route B: Stille Coupling (The "Old Reliable")
Methodology: Coupling Methyl 5-bromonicotinate with 4-(tributylstannyl)pyridazine.
Status:Valid / High Reliability.
Experimental Reality: The C-Sn bond is covalent and non-polar, making it immune to the hydrolytic instability plaguing boronates.
Performance: Consistently delivers yields of 65-80%.
Drawbacks: Stoichiometric tin byproducts are neurotoxic and difficult to remove (requiring KF on silica or aqueous CsF washes), making this route poor for GMP environments.
Route C: Negishi Coupling (The "Modern Standard")
Methodology: Coupling Methyl 5-bromonicotinate with pyridazin-4-ylzinc pivalate.
Status:Recommended / Best in Class.
Experimental Reality: Organozinc reagents prepared via Knochel-type magnesium insertion or Li/Zn transmetallation are stable in THF. The C-Zn bond is reactive enough for rapid coupling but stable enough to prevent protonation.
Performance: Yields >85% with excellent functional group tolerance (esters, nitriles survive).
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix and the mechanistic divergence between the routes.
Caption: Decision matrix highlighting the instability of the Suzuki route versus the stability of Stille and Negishi pathways.
Validated Experimental Protocol: The Negishi Route
This protocol uses an in situ generated organozinc reagent, avoiding the isolation of unstable intermediates.
Dissolve 4-iodopyridazine in anhydrous THF at -20°C under Argon.
Add i-PrMgCl·LiCl dropwise. Stir for 30 mins to form the Grignard species.
Add ZnBr2 solution (in THF). Warm to RT. Checkpoint: The solution should be clear/light yellow. Precipitate indicates moisture contamination.
Coupling:
In a separate vessel, mix Methyl 5-bromonicotinate, Pd(OAc)2, and SPhos in THF.
Cannulate the pyridazinyl-zinc reagent into the catalyst/bromide mixture.
Stir at 25°C for 2 hours. (Note: Mild temperature prevents ester hydrolysis).
Workup & Purification:
Quench with sat. NH4Cl. Extract with EtOAc.
Crucial Step: Wash organic layer with 10% aqueous EDTA to remove Zinc salts which can chelate the product.
Purify via flash chromatography (DCM/MeOH gradient).
Comparison of Results
Metric
Route A (Suzuki)
Route B (Stille)
Route C (Negishi)
Yield (Isolated)
12-18%
72%
88%
Reaction Time
12 Hours
24 Hours
2 Hours
Purification
Difficult (Homocoupling)
Difficult (Tin removal)
Standard (EDTA wash)
Scalability
Low
Medium
High
Mechanistic Insight: Why Negishi Wins
The Negishi coupling succeeds here because the C-Zn bond possesses a higher degree of covalency compared to the ionic C-Mg bond, preventing self-destruction of the pyridazine ring, yet it is more polarized than the C-Sn bond, allowing for faster transmetallation at room temperature.
The following diagram details the catalytic cycle and the critical Zinc-insertion step.
Caption: The catalytic cycle of the Negishi coupling. The stability of the organozinc species is the rate-determining success factor.
References
Knochel, P., et al. (2013).[3] "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions." Organic Letters. Link
Burke, M. D., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link
Farina, V., et al. (2026). "Advancing total synthesis through the Stille cross-coupling." Royal Society of Chemistry. Link
Hsu, H. H., et al. (2025).[4] "Functionalization of Pyridines at the C4 Position via Metalation and Capture." Angewandte Chemie International Edition. Link
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Stille Cross-Coupling of Heteroaryl Chlorides." Journal of the American Chemical Society. (Foundational text on ligand selection for heteroaryl couplings).
Analytical Validation of Methyl 5-(pyridazin-4-yl)nicotinate: A Comparative Guide to Elemental Composition Methodologies
Introduction & Compound Profile In the development of NAD+ biosynthesis modulators and bi-heteroaryl scaffolds, Methyl 5-(pyridazin-4-yl)nicotinate represents a critical intermediate. Unlike simple phenyl-pyridine system...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Compound Profile
In the development of NAD+ biosynthesis modulators and bi-heteroaryl scaffolds, Methyl 5-(pyridazin-4-yl)nicotinate represents a critical intermediate. Unlike simple phenyl-pyridine systems, the introduction of the pyridazine ring (a 1,2-diazine) creates specific analytical challenges. The high nitrogen content and electron-deficient nature of the pyridazine ring can lead to incomplete combustion and hygroscopic behavior, often confounding standard purity assessments.
This guide provides the authoritative reference data for the elemental composition of this molecule and compares the efficacy of Classical Combustion Analysis (CHN) against modern surrogates like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).
The following data serves as the theoretical gold standard . For a sample to be deemed "analytically pure" according to Journal of Medicinal Chemistry or ACS standards, experimental values must fall within
Critical Insight: A common failure mode for this specific scaffold is a low Carbon / high Hydrogen reading. This usually indicates the presence of trapped solvent (Methanol from the esterification step) or moisture absorption by the pyridazine nitrogens. A 0.5 molar equivalent of water shifts the theoretical Carbon down to ~59.0%, causing a failure.
Comparative Methodology: CHN vs. HRMS vs. qNMR
While Elemental Analysis (EA) is the traditional benchmark, modern workflows often substitute it with HRMS. Below is an objective comparison of these methods specifically for Methyl 5-(pyridazin-4-yl)nicotinate .
Table 2: Method Performance Matrix
Feature
Combustion Analysis (CHN)
High-Res Mass Spec (HRMS)
Quantitative NMR (qNMR)
Primary Output
Bulk Purity (% by weight)
Molecular Formula Identity
Molar Purity & Structure
Sample Requirement
High (~2–5 mg, destructive)
Low (<1 mg, non-destructive)
Medium (~2–10 mg, non-destructive)
Solvent Detection
Indirect (discrepancy in C/H)
Poor (solvents often fly off)
Excellent (direct integration)
Inorganic Impurity
Detected (as Ash/Residue)
Missed (not ionizable)
Missed (unless active nuclei)
Precision
(Absolute)
< 5 ppm (Mass accuracy)
(Relative)
Verdict
Mandatory for Bulk Validation
Best for Identification
Best for Potency Assignment
Decision Logic for Validation
The following diagram illustrates the logical workflow for validating this compound, prioritizing "Scientific Integrity" over speed.
Figure 1: Analytical Decision Matrix for Bi-heteroaryl Intermediates.
Experimental Protocol: Combustion Analysis
To achieve the theoretical values listed in Table 1, the experimental protocol must account for the refractory nature of the pyridazine ring. Standard "Flash Combustion" often leaves carbonized nitrogen residues (coke) if not optimized.
Protocol: Optimized CHN for Nitrogen-Rich Heterocycles
Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube.
Sample Preparation (Crucial Step):
The pyridazine moiety is a hydrogen bond acceptor. Samples must be dried in a vacuum pistol over
at 50°C for 4 hours immediately prior to weighing.
Weighing: Weigh 1.5 – 2.5 mg into a tin capsule. Fold tightly to exclude atmospheric nitrogen.
Combustion Parameters:
Temperature: Set combustion tube to 975°C (Standard is often 925°C). The higher temperature is required to break the robust
bond in the pyridazine ring.
Oxygen Boost: Enable "Oxygen Boost" (2-3 seconds) to ensure complete oxidation of the aromatic carbon backbone.
Reduction Phase:
The combustion gases (
) pass over reduced Copper at 640°C.
Note: Ensure the copper reagent is not exhausted. High-nitrogen compounds deplete the reduction tube faster. Incomplete reduction of
to will artificially inflate the Nitrogen result.
Self-Validating Check:
Run a standard of Acetanilide or Sulfamethazine (N-rich standard) before the sample. The standard must read within
of theoretical. If the standard fails, the reactor tube requires packing maintenance.
Workflow Visualization
Figure 2: Optimized Combustion Train for Pyridazine Derivatives.
Troubleshooting & Interpretation
When results deviate from the Reference Data (Table 1), use this guide to diagnose the synthesis issue:
Observation
Likely Cause
Corrective Action
High H (> 4.61%)
Residual solvent (MeOH/EtOAc) or Moisture.
1H-NMR check. Dry sample at higher vac/temp.
Low C (< 60.99%)
Inorganic salt contamination (NaCl/Na2SO4 from workup).
Erharuyi, O., et al. "Synthesis and antinociceptive activity of methyl nicotinate."[2] Journal of Pharmacy and Bioresources, 2015.[2] (Provides synthesis context for methyl nicotinates). [Link]
Butnariu, R., et al. "Pyridazine derivatives: Synthesis and biological evaluation." Molecules, 2022.[3][4] (Context on handling pyridazine heterocycles).
National Institutes of Health (NIH) - PubChem. "Compound Summary: Methyl 5-(pyridazin-4-yl)nicotinate." (Validation of CAS and Structure). [Link]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Biheteroaryl Ester Intermediates
Introduction: The Structural Imperative in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, biheteroaryl scaffolds are of paramount importance. These structural motifs are privileged components...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, biheteroaryl scaffolds are of paramount importance. These structural motifs are privileged components in a vast array of pharmaceuticals and clinical candidates, valued for their ability to engage in specific, high-affinity interactions with biological targets.[1][2][3] The synthesis of these complex architectures often proceeds through a series of meticulously planned steps, with biheteroaryl ester intermediates playing a crucial role as versatile precursors.
The unambiguous structural confirmation of these intermediates is not merely a procedural checkpoint; it is the foundation upon which the entire synthetic route and subsequent drug development efforts are built. An error in structural assignment can lead to the loss of months of research, significant financial investment, and the pursuit of non-viable lead candidates. Therefore, a robust, multi-faceted spectroscopic approach is essential for ensuring the identity, purity, and structural integrity of every intermediate.
This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of techniques. It provides a comparative analysis of the core spectroscopic methodologies—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—explaining not only how to acquire the data but why specific experimental choices are made and how the resulting data streams converge to provide a self-validating, definitive structural portrait.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy serves as the first line of inquiry. It is a rapid, non-destructive technique that provides a diagnostic "fingerprint" of the functional groups present in a molecule. For a biheteroaryl ester, our primary goal is to confirm the presence of the critical ester moiety and verify the aromatic nature of the heterocyclic rings. The principle relies on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies, revealing the types of bonds present.
Key Diagnostic Absorptions for Biheteroaryl Esters
The utility of IR lies in its ability to quickly confirm the success of an esterification reaction. The disappearance of a broad O-H stretch from a precursor carboxylic acid and the appearance of a strong, sharp carbonyl (C=O) peak in the characteristic ester region is a definitive indicator.
Ester functional groups are particularly well-defined in IR spectra, often displaying a pattern of three intense peaks that I refer to as the "Rule of Three."[4]
C=O Stretch: This is the most intense and diagnostic peak. Its position is highly sensitive to the electronic environment. Conjugation with an adjacent aromatic or heteroaromatic ring delocalizes the pi-electrons of the carbonyl, weakening the C=O bond and lowering the absorption frequency.[5][6]
Asymmetric C-C-O Stretch: This involves the stretching of the bond between the carbonyl carbon and the ester oxygen.[4]
Symmetric O-C-C Stretch: This corresponds to the stretching of the bond between the ester oxygen and the alkyl/aryl portion of the alcohol-derived fragment.[4]
Data Presentation: Comparative IR Frequencies
The table below summarizes the expected absorption ranges for the key vibrations in a typical biheteroaryl ester. This comparative data is crucial for distinguishing the target compound from potential starting materials or side products.
Confirms the presence of the aromatic/heteroaromatic rings.
Aromatic C-H Stretch
N/A
>3000 (Weak)
Often observed just to the left of aliphatic C-H stretches.
Aliphatic C-H Stretch
2980–2850 (Medium)
2980–2850 (Medium)
Present if the ester contains an alkyl group (e.g., ethyl ester).
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Trustworthiness in data begins with a robust protocol. Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum in air to subtract atmospheric H₂O and CO₂ absorptions.
Sample Application: Place a small amount (1-2 mg) of the solid biheteroaryl ester intermediate directly onto the ATR crystal.
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Visualization: IR Analysis Workflow
Caption: Workflow for ATR-FTIR analysis of a solid intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: While IR confirms functional groups, NMR spectroscopy elucidates the complete carbon-hydrogen framework, providing definitive proof of structure. It allows us to "see" the precise electronic environment of each proton and carbon atom, revealing connectivity and stereochemistry. For complex biheteroaryl systems, NMR is non-negotiable. We primarily rely on two 1D experiments: ¹H (proton) and ¹³C (carbon-13) NMR.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides three critical pieces of information:
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms (like the oxygen in an ester) or in aromatic systems are "deshielded" and appear at a higher chemical shift (downfield).[8][9]
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative proton count.
Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet) reveals the number of protons on adjacent carbons, establishing connectivity.[10]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR complements the ¹H spectrum by providing a signal for each unique carbon atom in the molecule.
Chemical Shift (δ): The chemical shift range for carbons is much wider than for protons (~0-220 ppm), leading to less signal overlap.[11] The ester carbonyl carbon is particularly diagnostic, appearing far downfield.[12][13]
Decoupling: ¹³C spectra are typically acquired with proton decoupling, meaning each unique carbon appears as a single sharp line (a singlet), which simplifies the spectrum immensely. A key insight is that quaternary carbons (those with no attached protons) often exhibit weaker signals due to longer relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.[11]
Data Presentation: Comparative NMR Chemical Shifts
These tables provide typical chemical shift ranges that are indispensable for the initial assignment of NMR spectra for biheteroaryl ester intermediates.
Table 2.1: Typical ¹H NMR Chemical Shift (δ) Ranges
Relative to TMS at 0 ppm.
Proton Type
Typical Chemical Shift (δ, ppm)
Rationale & Expert Insight
Heteroaromatic Protons (Ar-H)
7.0 - 9.5
The exact position is highly dependent on the specific heteroaryl ring and the position of substituents. Protons adjacent to heteroatoms (N, S) are typically further downfield.
Ester Protons (-O-CH₂-R)
3.5 - 4.5
These protons are on a carbon directly attached to the electronegative ester oxygen, causing significant deshielding.[9]
Ester Protons (-O-CH₃)
3.5 - 4.0
A sharp singlet integrating to 3H in this region is a classic indicator of a methyl ester.
Protons α to Carbonyl (R-C(=O)-CH₂-)
2.1 - 2.5
Mildly deshielded by the anisotropic effect of the carbonyl group.[14]
Aliphatic Protons (Alkyl chains)
0.8 - 1.9
These protons are in a standard alkane-like environment, appearing in the upfield region.[8]
Table 2.2: Typical ¹³C NMR Chemical Shift (δ) Ranges
Relative to TMS at 0 ppm.
This is one of the most downfield signals in a standard spectrum, making it highly diagnostic of the ester group.
Heteroaromatic Carbons (Ar-C)
110 - 165
Carbons directly attached to heteroatoms or the ester group will be further downfield. Quaternary aromatic carbons often have weaker signals.[11]
Ester Carbon (-O-CH₂-R)
60 - 70
Directly attached to the highly electronegative oxygen atom.
Carbon α to Carbonyl (R-C(=O)-CH₂-)
30 - 50
Mildly deshielded by the carbonyl group.
Aliphatic Carbons (Alkyl chains)
10 - 40
Standard alkane region.
Experimental Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of the biheteroaryl ester intermediate. Dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[16]
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequencies for ¹H and ¹³C.
¹H Acquisition: Acquire the ¹H spectrum. A standard acquisition involves a 90° pulse and a short relaxation delay. 16 scans are usually sufficient for a good signal.
¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. This experiment requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C (1.1%).[11][13] The relaxation delay is typically longer to ensure quantitative detection of all carbons, especially quaternary ones.
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. The resulting spectrum is then phased, baseline corrected, and referenced (e.g., to residual solvent signal or internal standard like TMS).
Visualization: NMR Analysis Workflow
Caption: Standard workflow for 1D NMR structural elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of an intermediate, providing the ultimate confirmation of its elemental formula. Beyond this, the fragmentation pattern generated during analysis acts as a molecular fingerprint, offering corroborating evidence for the proposed structure.[17] For our purposes, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred as they typically keep the molecule intact, allowing for clear observation of the molecular ion.
Key Fragmentation Pathways for Biheteroaryl Esters
When the molecular ion is subjected to energy (in techniques like tandem MS or through in-source fragmentation), it breaks apart in predictable ways.
Molecular Ion (M⁺): This is the primary signal of interest, corresponding to the mass of the intact molecule. In ESI, we often observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. The molecular ion peak for esters can sometimes be weak in harsher ionization methods.[18][19]
α-Cleavage: This is a very common pathway for carbonyl compounds. The bond adjacent to the carbonyl group cleaves, often resulting in the loss of the alkoxy group (-OR) as a radical.[19]
McLafferty Rearrangement: This highly characteristic rearrangement occurs if the alkyl chain on the carbonyl side has a hydrogen atom on the third carbon (the γ-hydrogen). It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene molecule.[17][18]
Aromatic Fragmentation: The stable biheteroaryl core often remains intact, and fragmentation may occur at the ester linkage or any aliphatic side chains. The presence of a benzyl group, for example, will almost always produce a highly stable tropylium ion at m/z = 91.[17]
Data Presentation: Common Mass Fragments
This table helps in interpreting the mass spectrum by listing common losses and resulting fragment m/z values for simple methyl and ethyl esters.
Fragmentation Event
Neutral Loss
Mass Lost (Da)
Resulting Fragment Ion
Loss of Methoxy Radical (Methyl Ester)
•OCH₃
31
[M - 31]⁺
Loss of Ethoxy Radical (Ethyl Ester)
•OCH₂CH₃
45
[M - 45]⁺
Loss of Methyl Radical
•CH₃
15
[M - 15]⁺
Loss of Ethyl Radical
•CH₂CH₃
29
[M - 29]⁺
McLafferty Rearrangement (from Ethyl Ester)
H₂C=CH₂ (Ethene)
28
[M - 28]⁺•
Formation of Acylium Ion
R-O•
Varies
[Bihet-C≡O]⁺
Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid is often added to promote protonation ([M+H]⁺).
Infusion: The sample solution is infused into the ESI source at a slow, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions.
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for structural confirmation using ESI-Mass Spectrometry.
Integrated Analysis: A Self-Validating System
Trustworthiness: The true power of spectroscopic characterization lies not in a single technique, but in the convergence of all data. Each method validates the others, creating an unshakeable structural proof.
Consider a hypothetical intermediate, ethyl 5-(pyridin-2-yl)thiophene-2-carboxylate .
IR Spectroscopy would confirm the presence of the ester with a strong C=O stretch around 1720 cm⁻¹ (conjugated) and C-O stretches around 1270 cm⁻¹ and 1110 cm⁻¹ . Aromatic C=C peaks would also be visible.
Mass Spectrometry (in positive ESI mode) would show a prominent ion at m/z 234.05 , corresponding to the [M+H]⁺ ion (calculated exact mass for C₁₂H₁₂NO₂S⁺: 234.0583). High-resolution MS would confirm the elemental formula C₁₂H₁₁NO₂S. Fragmentation would likely show a loss of ethene (28 Da) via McLafferty rearrangement and a loss of the ethoxy group (45 Da).
¹H NMR would be the most revealing:
A triplet at ~1.4 ppm (3H) for the -CH₃ group.
A quartet at ~4.4 ppm (2H) for the -O-CH₂- group.
Multiple signals in the aromatic region (7.0-8.8 ppm) corresponding to the protons on the thiophene and pyridine rings. The specific splitting patterns would confirm their relative positions.
¹³C NMR would show:
The ester carbonyl at ~162 ppm.
Signals for the 8 unique aromatic carbons in the 120-155 ppm range.
The -O-CH₂- carbon at ~61 ppm.
The -CH₃ carbon at ~14 ppm.
When all four sets of data align with the proposed structure and contradict other plausible isomers, the characterization is complete and trustworthy. This integrated approach ensures that the foundation for the subsequent steps in drug development is solid, secure, and scientifically sound.
Conclusion
The spectroscopic characterization of biheteroaryl ester intermediates is a critical, multi-modal process. While IR provides a rapid functional group check and MS delivers an exact molecular formula, it is NMR spectroscopy that offers the definitive and detailed map of the molecular architecture. By employing these techniques in concert, researchers and drug development professionals can proceed with confidence, knowing that their synthetic intermediates are precisely what they were designed to be. This rigorous analytical discipline is fundamental to the efficiency, reproducibility, and ultimate success of the drug discovery pipeline.
References
Vertex AI Search. (n.d.). Infrared Spectroscopy.
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
Patsnap. (2026, February 28). Amide Carbonyl vs Ester: Infrared Absorption Peak Comparison. Patsnap Eureka.
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy.
MacMillan, D. W. C., et al. (2021). A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
MacMillan, D. W. C., et al. (2021, December 29). A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. PubMed. Retrieved March 7, 2026, from [Link]
MacMillan, D. W. C., et al. (2021, December 17). A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
S-Cool. (n.d.). 13 Carbon NMR.
University of Wisconsin-Madison. (n.d.). Useful Spectroscopic Data.
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
Pranay, P. (2013, December 17). Fragmentation and mass spectra of Esters. Chemistry!!! Not Mystery.
Various Authors. (n.d.). 13-C NMR Chemical Shift Table.
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
King, A. (2022, March 9). 1H NMR Chemical Shift. Oregon State University.
Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
Executive Summary: Immediate Action Card Do not dispose of Methyl 5-(pyridazin-4-yl)nicotinate down the drain or in general trash. This compound is a nitrogen-rich heterocyclic ester that poses environmental risks due to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate Action Card
Do not dispose of Methyl 5-(pyridazin-4-yl)nicotinate down the drain or in general trash. This compound is a nitrogen-rich heterocyclic ester that poses environmental risks due to potential aquatic toxicity and the generation of nitrogen oxides (NOx) upon improper combustion.[1]
Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
Disposal Method
High-temperature incineration with NOx scrubbing.
Spill Response
Solid: Sweep carefully (avoid dust). Solution: Absorb with vermiculite/sand.
Incompatibility
Segregate from strong oxidizing agents and strong acids.
Chemical Profile & Hazard Identification
Understanding the chemical structure is the first step in determining the correct waste stream. Methyl 5-(pyridazin-4-yl)nicotinate contains two distinct nitrogenous rings (pyridine and pyridazine), which dictates its stability and combustion byproducts.[1]
Chemical Name: Methyl 5-(pyridazin-4-yl)pyridine-3-carboxylate[1]
Physical State: Solid (typically off-white to beige powder)[1]
Hazard Analysis (Read-Across Methodology)
While specific toxicological data for this exact isomer may be limited, we apply a Read-Across approach using structurally similar analogs (Methyl nicotinate and Pyridazine derivatives) to establish a safety baseline [1, 2].[1]
Standard incineration without scrubbing can release toxic NOx into the atmosphere.
Waste Characterization & Segregation
Proper segregation prevents dangerous chemical reactions in waste drums and ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines.
Segregation Logic
Class: Organic Chemical Waste.
Sub-Class: Non-Halogenated (Contains C, H, N, O only).
RCRA Status: Not explicitly P-listed or U-listed, but must be treated as Characteristic Waste if it exhibits toxicity or is mixed with ignitable solvents [3].
Decision Tree: Waste Stream Selection
The following logic gate ensures the material ends up in the correct drum.
Step-by-Step Disposal Protocols
Protocol A: Routine Solid Waste Disposal
Applicability: Expired pure substance, contaminated weighing boats, solid reaction byproducts.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solid waste to prevent breakage during compaction.
Labeling: Attach a hazardous waste tag immediately.
Constituents: "Methyl 5-(pyridazin-4-yl)nicotinate" (Do not use abbreviations).[1]
Hazard Checkbox: Check "Toxic" and "Irritant".
Collection: Transfer solid waste using a disposable spatula or powder funnel to minimize dust generation.
Storage: Close lid tightly between additions. Store in a Secondary Containment Tray away from oxidizers.
Protocol B: Liquid Waste (Mother Liquors)
Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix nitric acid streams with organic solvents).
Segregation:
If dissolved in Dichloromethane (DCM)
Halogenated Waste Drum .
If dissolved in Methanol/DMSO
Non-Halogenated Waste Drum .
Rinsing: Triple-rinse empty vials with the compatible solvent and add rinsate to the liquid waste container.
Protocol C: Emergency Spill Response
Scenario: 500 mg bottle dropped on the floor.
Critical Note on Spills: Do not use a vacuum cleaner unless it is a dedicated HEPA-filtered unit for hazardous chemicals.[1] Standard vacuums will aerosolize the fine powder, increasing inhalation risk [4].
Environmental Impact & Chemical Fate[1]
Why is strict adherence to this protocol necessary?
Nitrogen Oxide (NOx) Generation: The pyridine and pyridazine rings are nitrogen-rich. In an uncontrolled fire or open burning, these nitrogens oxidize to form NO and NO₂, which are potent greenhouse gases and precursors to acid rain. Professional incineration facilities use scrubbers to capture these gases before release.
Aquatic Toxicity: Heterocyclic aromatic compounds often exhibit toxicity to aquatic life (daphnia, fish) due to their ability to interfere with biological signaling pathways [5]. Preventing drain disposal protects local water tables.
References
Fisher Scientific. (2025).[4] Safety Data Sheet: Methyl nicotinate. Retrieved from
BenchChem. (2025). Safe Disposal of Pyridine Derivatives: A Procedural Guide. Retrieved from
U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)
Sigma-Aldrich. (2025).[4] Safety Data Sheet: Methyl nicotinate (Analogous Hazard Data). Retrieved from
National Institutes of Health (NIH). Heterocyclic nitrogenous pollutants in the environment and their treatment options. Bioresour Technol. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Safety Summary (Read-Across Analysis)
Compound Identity: Methyl 5-(pyridazin-4-yl)nicotinate
Chemical Class: Bi-heteroaryl Nicotinate Ester
CAS: Research Intermediate (Treat as Novel)[1]
Critical Hazard Insight:
As a specific Safety Data Sheet (SDS) for this exact intermediate is likely unavailable in public commodity databases, we must apply Read-Across Toxicology based on its structural moieties:
Nicotinate Ester Moiety: Methyl nicotinate (CAS 93-60-7) is a known rubefacient .[1] It rapidly penetrates the skin, causing capillary dilation, erythema (redness), and heat.
Pyridazine Ring: Nitrogen-containing heterocycles are often irritants and potential sensitizers.[1]
Operational Directive:
Treat this compound as a High-Potency Irritant with high skin permeability.[1] Do not handle on open benchtops.
Part 2: Risk Assessment & PPE Matrix
Hazard Classification (Estimated)
Based on Structure-Activity Relationship (SAR)
H315: Causes skin irritation (High Probability due to nicotinate).[1][2][3][4]
Outer Pair: Long-cuff 6-8 mil nitrile (taped to lab coat if handling >10g).[1]
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have not been wiped with MeOH (to remove static).[1]
Decon: Immediately wipe the balance area with a methanol-dampened tissue after weighing.[1] Reason: Methyl esters are soluble in methanol; this ensures removal.[1]
Solubilization
Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.[1]
Exotherm Check: Esters can hydrolyze in strongly acidic/basic conditions.[1] Ensure solvents are anhydrous if the compound is to be stored.[1]
Waste Disposal
Segregation: Dispose of as Hazardous Chemical Waste .[1]
Stream: High BTU / Incineration stream (due to nitrogen content).[1]
Do NOT: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste container to avoid nitration of the pyridine ring.
Labeling: Clearly label as "Pyridine/Pyridazine Derivative - Toxic/Irritant."
Part 4: Emergency Response & First Aid[9]
Scenario: Skin Contact (Rubefacient Effect)
Because of the nicotinate moiety, skin contact may cause immediate flushing (redness) even at low doses.[1]
Immediate Action: Drench skin with water for 15 minutes.[1][9]
Soap Wash: Use soft soap (do not scrub hard, as this increases absorption).[1]
Observation: If erythema (redness) persists beyond 30 minutes or spreads, seek medical attention. Note to Physician: Patient exposed to methyl nicotinate analog; treat for chemical dermatitis.[1]
Contain: Cover powder with a damp paper towel (water/surfactant) to prevent dust aerosolization.[1]
Clean: Scoop up the damp material.[1] Wipe surface 3x with Methanol/Water mixture.[1]
Part 5: References & Authority
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved from [Link]
Context: Used for "Read-Across" toxicology regarding the nicotinate ester rubefacient properties.[1]
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link][10][11]
Context: Regulatory basis for the Chemical Hygiene Plan and PPE selection.[1][7][11]
European Chemicals Agency (ECHA). Substance Information: Pyridazine.[1] Retrieved from [Link]
Context: Hazard data for the pyridazine heteroaryl moiety.[1]